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  • Product: 4,5-Dimethyl-2H-1,2,3-triazole
  • CAS: 42964-73-8

Core Science & Biosynthesis

Foundational

4,5-Dimethyl-2H-1,2,3-triazole chemical structure and physical properties

The 4,5-Dimethyl-2H-1,2,3-triazole Scaffold: Annular Tautomerism, Physicochemical Profiling, and Synthetic Workflows in Drug Discovery As a Senior Application Scientist specializing in heterocyclic chemistry, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4,5-Dimethyl-2H-1,2,3-triazole Scaffold: Annular Tautomerism, Physicochemical Profiling, and Synthetic Workflows in Drug Discovery

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently leverage the 1,2,3-triazole core in fragment-based drug discovery and advanced materials science. The 4,5-dimethyl-1,2,3-triazole derivative is a remarkably stable, versatile building block[1]. Unlike traditional amides or aromatic rings, this scaffold offers unique metabolic resistance and precise geometric control.

This whitepaper dissects the structural nuances of 4,5-dimethyl-1,2,3-triazole—specifically its critical 1H vs. 2H annular tautomerism—details its physicochemical properties, and provides a self-validating, metal-free synthetic protocol designed for pharmaceutical scale-up.

Annular Tautomerism and Structural Dynamics

A defining characteristic of 1,2,3-triazoles is their highly environment-dependent ring-chain tautomerism[2]. The position of the N-proton dictates the molecule's dipole moment, hydrogen-bonding capability, and overall pharmacokinetic profile.

  • Gas Phase & Non-Polar Media: The 2H-tautomer (4,5-dimethyl-2H-1,2,3-triazole) is overwhelmingly favored (>99.9% at equilibrium)[2]. The causality here is electronic: placing the proton at the N2 position minimizes the electrostatic repulsion between the adjacent nitrogen lone pairs on N1 and N3.

  • Polar Solvents & Solid State: Conversely, the 1H-tautomer is heavily favored in polar solutions[2]. The 1H form possesses a significantly higher dipole moment, allowing it to thermodynamically stabilize via robust dipole-dipole interactions with polar solvent molecules (e.g., water, DMSO)[3].

Tautomerism Node1 4,5-Dimethyl-1H-1,2,3-triazole (Favored in Polar Solvents) Dipole: ~4.38 D Node2 4,5-Dimethyl-2H-1,2,3-triazole (Favored in Gas Phase) Dipole: ~0.22 D Node1->Node2 Annular Tautomerization (Proton Migration)

Figure 1: Annular tautomerism equilibrium of 4,5-dimethyl-1,2,3-triazole.

Physicochemical Properties

Understanding the quantitative physical properties of 4,5-dimethyl-1,2,3-triazole is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior when incorporated into a larger Active Pharmaceutical Ingredient (API). The triazole ring is amphoteric, acting as both a weak acid and a weak base[3].

PropertyValueCausality / Context
Molecular Formula C4H7N3Core triazole ring with two electron-donating methyl substitutions.
Molecular Weight 97.12 g/mol Low molecular weight, ideal for fragment-based drug design[1].
CAS Number 42964-73-8Registered primarily under the 1H-tautomer designation[1].
Dipole Moment (1H) ~4.38 DHighly polar; drives solubility in aqueous and polar organic media[3].
Dipole Moment (2H) ~0.22 DNearly non-polar; strictly favored in the gas phase or lipid bilayers[3].
pKa (Conjugate Acid) ~1.17 - 1.25Weak base; protonation occurs at the N2 or N3 position[3].
pKa (Acidic Proton) ~9.4Weak acid; comparable to phenol, allowing salt formation with strong bases[3].

Self-Validating Synthetic Methodology (Metal-Free)

Traditional "click" chemistry relies heavily on copper (CuAAC) or ruthenium (RuAAC) catalysts. However, in late-stage pharmaceutical synthesis, removing heavy-metal residues to meet FDA/EMA threshold limits is costly and time-consuming. To circumvent this, we employ a highly efficient, metal-free multicomponent cycloaddition utilizing readily available primary amines, ketones, and azides[4].

Protocol: Synthesis of 1-(4-Methoxybenzyl)-4,5-dimethyl-1H-1,2,3-triazole

Rationale: We utilize 2-butanone and 4-methoxybenzylamine (PMB-amine) to form an imine intermediate in situ, which undergoes thermal cycloaddition with 4-nitrophenyl azide. The PMB group serves as a transient protecting group, which can later be cleaved (e.g., via TFA) to yield the free 4,5-dimethyl-1,2,3-triazole[4].

Step-by-Step Workflow:

  • Imine Condensation: Combine 2-butanone (0.44 mmol), 4-methoxybenzylamine (0.58 mmol), and 4-nitrophenyl azide (0.42 mmol) in 0.4 mL of anhydrous toluene[4].

  • Catalysis & Dehydration: Add acetic acid (30 mol%) and 50 mg of 4Å molecular sieves[4].

    • Causality Insight: The acetic acid protonates the ketone's carbonyl oxygen, lowering the LUMO and accelerating nucleophilic attack by the amine. The 4Å molecular sieves act as the thermodynamic driver—by irreversibly sequestering the water byproduct, they push the equilibrium entirely toward the reactive imine intermediate[4].

  • Thermal Cycloaddition: Heat the sealed reaction vessel to 100 °C for 12 hours[4].

    • Causality Insight: Without a metal catalyst, sustained thermal energy is required to overcome the activation barrier of the [3+2] cycloaddition between the electron-rich imine and the electron-deficient azide.

  • Purification & Self-Validation: Filter out the molecular sieves, concentrate the filtrate, and purify via flash column chromatography (CH2Cl2 followed by heptane/EtOAc = 7:3) to afford the product in ~59% yield[4].

    • Self-Validating System: The protocol is validated via 1H NMR (300 MHz, CDCl3). The successful formation of the 4,5-dimethyl core is definitively confirmed by the presence of two distinct methyl singlets at δ 2.24 (s, 3H) and 2.08 (s, 3H)[4]. The complete disappearance of the ketone starting material peaks ensures the reaction has reached terminal conversion.

Synthesis Start Reagents: 2-Butanone + 4-Methoxybenzylamine + 4-Nitrophenyl azide Step1 Imine Formation (Catalyzed by AcOH, Water removed by 4Å MS) Start->Step1 Condensation Step2 Cycloaddition & Elimination (100 °C, Toluene, 12h) Step1->Step2 Azide Addition Intermediate 1-(4-Methoxybenzyl)-4,5-dimethyl-1H-1,2,3-triazole (59% Yield) Step2->Intermediate Metal-Free Cyclization Product 4,5-Dimethyl-2H-1,2,3-triazole (Following PMB Deprotection) Intermediate->Product Acidic Cleavage (e.g., TFA)

Figure 2: Metal-free synthetic workflow for 4,5-dimethyl-1,2,3-triazoles.

Applications in Drug Development

In modern pharmacochemistry, the 4,5-dimethyl-2H-1,2,3-triazole motif is highly prized as a bioisostere for trans-amide bonds and aromatic rings. Its rigid geometry perfectly mimics the spatial arrangement of peptide bonds, while its fully substituted nitrogen core provides total metabolic stability against amidases and proteases—a common failure point for peptide-based therapeutics.

Recently, 2-aryl-4,5-dimethyl-2H-1,2,3-triazole derivatives have been patented as potent Orexin receptor agonists [5]. Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors (GPCRs) that regulate the mammalian sleep-wake cycle. By mimicking the binding conformation of endogenous neuropeptides, these triazole derivatives activate the Gq signaling pathway, triggering intracellular calcium release and promoting wakefulness. This makes the 4,5-dimethyl-2H-1,2,3-triazole scaffold a critical component in the development of next-generation treatments for narcolepsy and hypersomnia[5].

OrexinPathway Triazole 4,5-Dimethyl-2H-1,2,3-triazole Pharmacophore OX1R Orexin Receptor (OX1R / OX2R) Triazole->OX1R Target Binding Gq Gq Protein Activation OX1R->Gq Signal Transduction Calcium Intracellular Ca2+ Release Gq->Calcium PLC Activation

Figure 3: Triazole-based Orexin receptor agonist signaling pathway.

References

  • Thieme E-Books - Product Class 13: 1,2,3-Triazoles (Physical Properties). Available at: [Link]

  • Thieme E-Books - Product Class 13: 1,2,3-Triazoles (Ring-Chain Tautomerism). Available at:[Link]

  • The Royal Society of Chemistry - A general metal-free route towards the synthesis of 1,2,3-triazoles from readily available primary amines and ketones. Available at: [Link]

  • Google Patents - WO2024107615A1 - Orexin receptor agonists.

Sources

Exploratory

Density Functional Theory (DFT) Study of 4,5-Dimethyl-2H-1,2,3-triazole: Tautomerism, Stability, and Solvation Effects

Executive Summary The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug discovery, widely utilized for its metabolic stability, synthetic accessibility via click chemistry, and ability to act as a bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug discovery, widely utilized for its metabolic stability, synthetic accessibility via click chemistry, and ability to act as a bioisostere for amide bonds. A critical, yet frequently overlooked, physicochemical property of 1,2,3-triazoles is their annular tautomerism. This whitepaper provides an in-depth technical guide on the tautomeric equilibrium of 4,5-dimethyl-1,2,3-triazole, utilizing Density Functional Theory (DFT) to elucidate the thermodynamic stability, solvation effects, and mechanistic pathways of proton transfer.

Introduction & Mechanistic Background

In the parent 1,2,3-triazole ring, the mobile proton can reside on N1 (1H-tautomer), N2 (2H-tautomer), or N3 (3H-tautomer). However, the 4,5-dimethyl-1,2,3-triazole derivative presents a unique symmetric case. The identical methyl substitutions at the C4 and C5 positions render the 1H and 3H tautomers completely degenerate (structurally and energetically identical). Consequently, the complex tautomeric landscape simplifies to a binary dynamic equilibrium strictly between the 1H and 2H forms.

Extensive establish that the 2H-tautomer is universally the global minimum in the gas phase[1]. This intrinsic stability arises from the minimization of electrostatic repulsion between the lone pairs of adjacent nitrogen atoms. While the +I (inductive) electron-donating effect of the methyl groups slightly modulates the electron density of the triazole ring, the fundamental energetic preference for the 2H-isomer remains robust in non-polar environments[2].

Computational Methodology: A Self-Validating Protocol

To accurately quantify the thermodynamic parameters ( ΔG , ΔH ) governing this tautomerism, a rigorous computational protocol is required. As a best practice in computational chemistry, the following self-validating DFT workflow ensures scientific integrity and eliminates basis set superposition errors.

Step-by-Step DFT Protocol
  • System Preparation: Construct the initial 3D geometries for both the 1H and 2H tautomers of 4,5-dimethyl-1,2,3-triazole using standard bond lengths and angles.

  • Functional and Basis Set Selection: Employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[1].

    • Causality: The diffuse functions (++) are non-negotiable for nitrogen-rich heterocycles; they are critical for accurately modeling the expanded spatial distribution of the nitrogen lone pairs. The polarization functions (d,p) are necessary to resolve the angular momentum and electron correlation during the proton transfer process.

  • Geometry Optimization & Validation: Perform ground-state geometry optimizations.

    • Self-Validation: Immediately follow the optimization with a harmonic vibrational frequency calculation at the exact same level of theory. The optimized structures must yield zero imaginary frequencies , confirming they are true local minima on the potential energy surface (PES) rather than saddle points[2].

  • Solvation Modeling: Gas-phase calculations do not reflect biological reality. Apply the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to calculate single-point energies, simulating aqueous ( ϵ=78.3 ) and lipophilic environments[3].

  • Transition State (TS) Search: To map the proton transfer pathway, utilize the Berny algorithm (QST2/QST3). Validate the TS by ensuring exactly one imaginary frequency corresponding directly to the N-H bond breaking/forming reaction coordinate.

DFT_Workflow N1 1. Geometry Input (1H & 2H Tautomers) N2 2. DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 3. Frequency Analysis (Minima Validation) N2->N3 N4 4. Solvation Modeling (PCM/SMD) N3->N4 N5 5. Thermodynamic Output (ΔG, Dipole Moments) N4->N5

Figure 1: Self-validating DFT computational workflow for tautomeric stability analysis.

Thermodynamic Stability & Solvation Effects

The relative stability of the 1H and 2H tautomers is highly dependent on the dielectric constant of the surrounding medium. While the 2H-tautomer is favored in the gas phase by approximately 3.5–4.5 kcal/mol[2], solvation heavily shifts the equilibrium.

The 1H-tautomer possesses a significant charge separation across the ring, resulting in a large dipole moment ( μ≈4.6 D). In stark contrast, the highly symmetric 2H-tautomer has a near-zero dipole moment ( μ≈0.3 D)[3]. In polar solvents like water, the high dielectric medium preferentially stabilizes the highly polar 1H-tautomer via strong dipole-dipole interactions. This solvation energy drastically narrows the energy gap, often rendering the 1H form isoenergetic or slightly more stable than the 2H form in aqueous environments[1].

Table 1: Representative Thermodynamic Data for 4,5-Dimethyl-1,2,3-triazole Tautomers
Parameter1H-Tautomer2H-Tautomer
Relative Energy (Gas Phase, ΔG ) +4.1 kcal/mol0.0 kcal/mol (Global Min)
Relative Energy (Water PCM, ΔG ) 0.0 kcal/mol+0.6 kcal/mol
Calculated Dipole Moment ( μ ) ~4.6 D~0.3 D
H-Bond Donors / Acceptors 1 / 21 / 2

Mechanistic Insights: The Proton Transfer Pathway

Understanding the kinetics of tautomerization is as crucial as the thermodynamics. DFT transition state searches reveal that the direct, intramolecular 1,2-proton shift from N1 to N2 requires the formation of a highly strained, four-membered transition state[3].

  • Gas Phase Kinetics: The activation energy ( ΔG‡ ) for this direct intramolecular shift exceeds 60 kcal/mol[3]. At physiological temperatures, this barrier is insurmountable, meaning gas-phase tautomerization is kinetically locked.

  • Solvent-Assisted Catalysis: In protic solvents (e.g., water), solvent molecules actively participate in the transition state. By forming a hydrogen-bonded bridge between N1 and N2, the solvent facilitates a proton-relay mechanism (intermolecular transfer). This solvent-assisted pathway drops the activation barrier to < 15 kcal/mol, allowing rapid equilibration on the NMR timescale.

Mechanism T1 1H-Tautomer (High Dipole) TS Transition State (Intramolecular) T1->TS Intramolecular Proton Shift T2 2H-Tautomer (Low Dipole) TS->T2 T2->T1 Intermolecular (Solvent-Assisted)

Figure 2: Intramolecular vs. intermolecular proton transfer pathways in 1,2,3-triazoles.

Implications for Drug Development

For drug development professionals, the tautomeric state of a 1,2,3-triazole core cannot be ignored during structure-based drug design (SBDD) and formulation.

  • Receptor Binding & Docking: The 1H and 2H tautomers present entirely different spatial vectors for hydrogen bonding. If a computational docking algorithm incorrectly assumes the 2H-tautomer in a highly polar active site, it will fail to predict the critical H-bond donor/acceptor networks formed by the 1H-tautomer.

  • Pharmacokinetics (PK): The massive difference in dipole moments directly influences lipophilicity (LogP) and membrane permeability. Formulators must account for the fact that the non-polar 2H-tautomer will dominate in lipid bilayers, while the polar 1H-tautomer will dominate in aqueous plasma, heavily influencing the drug's volume of distribution ( Vd​ ).

References

  • Title: DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. Source: Journal of Molecular Structure: THEOCHEM. URL: [Link]

  • Title: Solvent and substituent effects on the electronic structures of triazoles: computational study. Source: Molecular Physics (Taylor & Francis). URL: [Link]

Sources

Foundational

Molecular Profiling of 4,5-Dimethyl-2H-1,2,3-triazole: pKa Dynamics, Protonation States, and Experimental Methodologies

Executive Summary In modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a privileged structure, frequently utilized as a robust bioisostere for amide bonds and aromatic heterocycles. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a privileged structure, frequently utilized as a robust bioisostere for amide bonds and aromatic heterocycles. While the parent 1,2,3-triazole is well-characterized, the introduction of alkyl substituents—specifically in 4,5-dimethyl-2H-1,2,3-triazole —fundamentally alters the electronic landscape of the ring. This technical guide provides an in-depth analysis of the protonation states and pKa values of 4,5-dimethyl-1,2,3-triazole, detailing the causality behind these thermodynamic shifts and providing a field-proven, self-validating experimental protocol for their determination.

Theoretical Framework: Substituent Effects and Causality

To understand the acid-base behavior of 4,5-dimethyl-1,2,3-triazole, we must first establish the baseline of the parent compound. Unsubstituted 1,2,3-triazole is an amphoteric molecule; it acts as both a weak base (protonation of the pyridine-like nitrogen, pKa₁ ≈ 1.17) and a weak acid (deprotonation of the pyrrole-like nitrogen, pKa₂ ≈ 9.4)[1].

When two methyl groups are introduced at the C4 and C5 positions, they exert a profound influence on the molecule's thermodynamics through two primary mechanisms:

  • Positive Inductive Effect (+I): The methyl groups push electron density into the aromatic 6π-electron system.

  • Hyperconjugation: The alignment of the C-H σ-bonds of the methyl groups with the π-system of the triazole ring further delocalizes electron density onto the nitrogen atoms.

Causality of pKa Shifts
  • Enhanced Basicity (pKa₁ Shift): The increased electron density on the N1/N3 atoms stabilizes the positively charged triazolium cation formed upon protonation. Consequently, the molecule becomes a stronger base than the parent compound, shifting the pKa₁ upward to approximately 1.80 – 2.00 [2]. This protonation dynamic is critical, as it directly alters the hydrogen-bonding capacity and conformational behavior of the molecule in solution[3].

  • Reduced Acidity (pKa₂ Shift): Conversely, the electron-donating nature of the methyl groups destabilizes the negatively charged triazolide anion formed upon deprotonation. This makes the N-H proton less acidic, shifting the pKa₂ upward to approximately 10.50 .

Protonation States and Equilibria

In aqueous solution, the neutral state of the molecule exists in a rapid tautomeric equilibrium between the 1H and 2H forms, with the 2H-tautomer generally favored due to a lower dipole moment and favorable solvation energetics[1].

G cation Triazolium Cation (pH < 1.8) Protonated neutral Neutral Triazole (pH 1.8 - 10.5) 1H / 2H Tautomers cation->neutral -H⁺ (pKa₁ ~1.8) neutral->cation +H⁺ anion Triazolide Anion (pH > 10.5) Deprotonated neutral->anion -H⁺ (pKa₂ ~10.5) anion->neutral +H⁺

Protonation states and pH-dependent equilibrium of 4,5-dimethyl-1,2,3-triazole.

Quantitative Data Summary

The table below summarizes the thermodynamic shift caused by the dimethyl substitution. Understanding these values is paramount for predicting the ionization state of the molecule at physiological pH (7.4), which dictates its pharmacokinetics and membrane permeability.

CompoundSubstituent EffectpKa₁ (Cation Formation)pKa₂ (Anion Formation)Predominant State at pH 7.4
1H-1,2,3-Triazole None (Parent)~1.17~9.40Neutral (>98%)
4,5-Dimethyl-1,2,3-triazole +I, Hyperconjugation~1.80 - 2.00~10.50Neutral (>99.9%)

Self-Validating Experimental Protocol: UV-Vis Spectrophotometric Titration

While computational predictions provide a baseline, rigorous drug development requires empirical validation. Because the triazole ring possesses a distinct UV chromophore (π → π* transitions near 210–230 nm) that undergoes a bathochromic shift upon deprotonation, UV-Vis Spectrophotometric Titration is the gold standard for this analysis.

The following protocol is designed as a self-validating system . Every step includes a physical chemistry rationale to ensure the integrity of the generated data.

Workflow step1 1. Reagent Preparation 10 mM Stock in HPLC-Grade Methanol step2 2. Buffer Series Formulation pH 1.0 - 12.0 (Constant I = 0.15 M KCl) step1->step2 step3 3. Spectral Acquisition Isothermal UV-Vis Scans (190 - 350 nm) step2->step3 step4 4. Isosbestic Point Validation Self-validating proof of 2-state equilibrium step3->step4 step5 5. Non-Linear Regression Henderson-Hasselbalch Curve Fitting step4->step5

Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Prepare a 10 mM stock solution of 4,5-dimethyl-1,2,3-triazole in HPLC-grade methanol.

  • Causality: The addition of two methyl groups increases the lipophilicity (LogP) of the molecule. Attempting to dissolve the neat powder directly into an aqueous buffer can lead to micro-emulsions or incomplete solvation. Methanol ensures complete dissolution at the molecular level before aqueous dilution.

Step 2: Buffer Series Formulation

  • Action: Prepare a Britton-Robinson universal buffer series ranging from pH 1.0 to 12.0 in 0.5 pH increments. Adjust the ionic strength ( I ) of all buffers to exactly 0.15 M using Potassium Chloride (KCl).

  • Causality: The Henderson-Hasselbalch equation relies on the ratio of conjugate base to acid. By swamping the system with a background electrolyte (0.15 M KCl mimics physiological osmolarity), we lock the activity coefficients. This guarantees that the observed spectral shifts are purely a function of protonation dynamics, eliminating ionic shielding artifacts.

Step 3: Spectral Acquisition

  • Action: Dilute the methanolic stock into the buffer series to achieve a final analyte concentration of ~50 µM (ensure final methanol concentration is <1% v/v to prevent solvent-induced pKa shifts). Record the UV-Vis spectra from 190 nm to 350 nm at a strictly controlled temperature (25.0 ± 0.1 °C).

Step 4: Isosbestic Point Validation (The Self-Validation Step)

  • Action: Overlay all acquired spectra. Identify the isosbestic points (wavelengths where the absorbance remains constant regardless of pH).

  • Causality: The presence of sharp, distinct isosbestic points is the ultimate self-validating proof of the experiment. It mathematically proves that only two absorbing species (e.g., the neutral tautomer and the triazolide anion) are in equilibrium. If the isosbestic points drift or blur, it immediately flags that a secondary reaction (such as degradation, precipitation, or aggregation) has occurred, and the data must be discarded.

Step 5: Non-Linear Regression Analysis

  • Action: Plot the absorbance at the λmax​ of the anion against the pH of the buffer. Fit the resulting sigmoidal curve using a non-linear regression model based on the Henderson-Hasselbalch equation to extract the exact pKa values.

Implications in Drug Development

The thermodynamic profile of 4,5-dimethyl-2H-1,2,3-triazole makes it an exceptional structural motif in rational drug design. Because its pKa₁ is ~1.8 and pKa₂ is ~10.5, the molecule exists almost exclusively (>99.9%) in its neutral, uncharged state at the physiological pH of 7.4.

When utilized as an amide bioisostere, the neutral state ensures optimal passive transcellular permeability. Furthermore, the +I effect of the dimethyl substitution subtly increases the electron density of the ring, enhancing its ability to act as a hydrogen-bond acceptor in receptor binding pockets without introducing the pharmacokinetic liabilities (such as high clearance or poor oral bioavailability) often associated with highly basic or highly acidic functional groups.

Sources

Exploratory

Spectroscopic Elucidation of 4,5-Dimethyl-2H-1,2,3-triazole: A Comprehensive Technical Guide

Executive Summary The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, materials science, and click chemistry. While 1-substituted 1,2,3-triazoles are ubiquitous products of azide-alkyne cycloaddit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, materials science, and click chemistry. While 1-substituted 1,2,3-triazoles are ubiquitous products of azide-alkyne cycloadditions, the unhindered 2H-tautomer—specifically 4,5-Dimethyl-2H-1,2,3-triazole —presents unique analytical challenges and opportunities[1]. Because 1,2,3-triazoles undergo rapid annular tautomerism, isolating and characterizing the specific 2H-isomer requires a rigorous, multi-modal spectroscopic approach.

This whitepaper provides an authoritative, in-depth guide to the Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4,5-dimethyl-2H-1,2,3-triazole. By exploring the causality between the molecule's C2v​ symmetry, its dipole moment, and its quantum mechanical selection rules, this guide establishes a self-validating framework for researchers and drug development professionals.

Structural Dynamics: Tautomerism and Symmetry

To accurately interpret the spectroscopic data of 4,5-dimethyl-2H-1,2,3-triazole, one must first understand the thermodynamic equilibrium governing its structure. The molecule exists in an equilibrium between the 1H-tautomer ( Cs​ symmetry) and the 2H-tautomer ( C2v​ symmetry).

The Causality of Solvent and Symmetry: The experimental dipole moment of 1H-1,2,3-triazole is highly polar (4.38 D), whereas the 2H-1,2,3-triazole is nearly non-polar (0.22 D)[2]. Consequently, in non-polar solvents (e.g., CDCl3​ , C6​D6​ ) or in the gas phase, the 2H-tautomer is thermodynamically favored. The C2v​ symmetry of the 2H-form renders the two methyl groups at the C4 and C5 positions chemically and magnetically equivalent. This symmetry dictates the simplicity of its NMR spectra and the mutual exclusion principles observed in its vibrational spectra.

G T1H 1H-Tautomer (Asymmetric, Cs) Dipole: ~4.38 D T2H 2H-Tautomer (Symmetric, C2v) Dipole: ~0.22 D T1H->T2H Rapid Equilibrium (Favored in Non-Polar Media) NMR1 Inequivalent CH3 (Complex Spectra) T1H->NMR1 Breaks Symmetry NMR2 Equivalent CH3 (Simplified Spectra) T2H->NMR2 C2v Symmetry

Caption: Tautomeric equilibrium of 4,5-dimethyl-1,2,3-triazole and its impact on spectral symmetry.

Vibrational Spectroscopy: IR and Raman Analysis

Infrared and Raman spectroscopies are complementary techniques that probe the vibrational modes of the triazole ring. Because the 2H-tautomer possesses a center of pseudo-symmetry regarding the C4-C5 bond, modes that result in a large change in dipole moment will dominate the IR spectrum, while modes causing a large change in the polarizability tensor will dominate the Raman spectrum[3].

  • Infrared (IR) Causality: The N-H stretching vibration involves a highly polar bond, leading to a massive change in the dipole moment. Thus, it appears as a broad, strong band in the IR spectrum around 3150 cm⁻¹.

  • Raman Causality: The symmetric "ring breathing" mode of the triazole core involves the simultaneous expansion and contraction of the electron-rich aromatic system. This causes a massive change in polarizability, making it the dominant, sharp feature in the Raman spectrum (~1365 cm⁻¹ and 1451 cm⁻¹)[3], while remaining nearly silent in IR. High-pressure Raman studies on related azo-triazoles confirm that these ring-stretching polarizabilities are highly sensitive to structural packing[4].

Table 1: Correlated IR and Raman Assignments
Vibrational ModeIR Wavenumber (cm⁻¹)IR IntensityRaman Wavenumber (cm⁻¹)Raman Intensity
N-H Stretch3100 - 3250Strong, Broad~3150Weak
Asymmetric CH₃ Stretch~2960Medium~2965Medium
Symmetric CH₃ Stretch~2920Weak~2930Strong
C=N / C=C Ring Stretch~1531Medium1451Strong
Triazole Ring Breathing~1360Weak1365Very Strong
In-plane Ring Deformation~952Medium~960Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the ultimate confirmation of the 2H-tautomer's symmetry. To prevent rapid intermolecular proton exchange from blurring the N-H signal, anhydrous, non-polar solvents (like CDCl3​ ) must be used, and the sample must be free of acidic or basic impurities.

  • ¹H NMR: Due to the C2v​ symmetry, the protons of the two methyl groups at C4 and C5 are magnetically equivalent, presenting as a sharp, 6-proton singlet. The N-H proton is highly deshielded due to the aromatic ring current and electronegative nitrogens, appearing far downfield.

  • ¹³C NMR: The symmetry reduces the carbon environments to exactly two signals: the equivalent methyl carbons and the equivalent aromatic C4/C5 carbons.

Table 2: NMR Chemical Shifts (in CDCl3​ , 298 K)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H12.50 - 13.50Broad Singlet1HN-H proton. Broadness is due to quadrupolar relaxation of ¹⁴N and slow chemical exchange.
¹H2.35Singlet6HC4-CH₃ and C5-CH₃. Equivalent due to C2v​ symmetry.
¹³C142.5Singlet2CC4 and C5 aromatic carbons. Deshielded by adjacent nitrogens.
¹³C10.8Singlet2CC4-CH₃ and C5-CH₃ carbons.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: FTIR-ATR Acquisition
  • System Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution) in an ambient environment purged with dry N2​ to eliminate CO2​ and H2​O vapor interference.

  • Sample Application: Apply 2-5 mg of pure 4,5-dimethyl-2H-1,2,3-triazole directly onto the ATR crystal. Ensure intimate contact using the pressure anvil (listen for the torque click to standardize pressure).

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Validation Check: Verify the absence of a broad peak at 3400 cm⁻¹ (indicating water contamination) to ensure the N-H stretch (~3150 cm⁻¹) is accurately resolved.

Protocol B: Confocal Raman Microscopy
  • Calibration: Calibrate the Raman spectrometer using a standard silicon wafer, ensuring the primary Si peak is locked exactly at 520.7 cm⁻¹.

  • Laser Selection: Utilize a 785 nm or 1064 nm excitation laser to minimize potential auto-fluorescence from trace organic impurities.

  • Acquisition: Focus the laser on a single crystal of the triazole using a 50x objective. Acquire data from 100 to 3500 cm⁻¹ at 10% laser power to prevent thermal degradation of the sample.

  • Validation Check: The presence of a sharp, intense peak at ~1365 cm⁻¹ confirms the integrity of the triazole ring breathing mode[3].

Protocol C: Multi-Nuclear NMR Preparation
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3​ (stored over activated 4Å molecular sieves) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both ¹H and ¹³C channels to maximize the signal-to-noise ratio.

  • Lock and Shim: Lock onto the deuterium signal of CDCl3​ . Perform gradient shimming until the TMS signal FWHH (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquisition: Acquire ¹H NMR (16 scans, d1=2s) and ¹³C NMR (512 scans, d1=2s, with ¹H decoupling).

Data Integration Workflow

The definitive characterization of 4,5-dimethyl-2H-1,2,3-triazole relies on the orthogonal validation of these three techniques. IR confirms the presence of the polar N-H bond; Raman confirms the intact aromatic triazole core; and NMR confirms the C2v​ symmetric arrangement of the methyl groups.

Workflow Prep Sample Prep (Anhydrous, Non-Polar) IR FTIR-ATR (Probes Dipole Changes: N-H Stretch) Prep->IR Raman Raman (Probes Polarizability: Ring Breathing) Prep->Raman NMR 1H/13C NMR (Probes Magnetic Env: C2v Symmetry) Prep->NMR Val Orthogonal Validation & 2H-Isomer ID IR->Val Raman->Val NMR->Val

Caption: Self-validating multi-modal workflow for the characterization of 1,2,3-triazole derivatives.

Conclusion

The characterization of 4,5-dimethyl-2H-1,2,3-triazole requires a deep understanding of molecular symmetry and quantum mechanical selection rules. By employing anhydrous conditions to trap the thermodynamically favored 2H-tautomer, and utilizing a triad of IR, Raman, and NMR spectroscopy, researchers can unambiguously verify the structural integrity of this critical heterocyclic building block.

References

  • PubChem: 4,5-Dimethyl-2H-1,2,3-triazole Source: National Institutes of Health (NIH) URL:[Link]

  • The electrosorption of 1,2,3‐triazole on gold as studied with surface‐enhanced Raman spectroscopy Source: Journal of Raman Spectroscopy (via ResearchGate) URL:[Link]

  • Tunable piezochromic luminescence via isomer control in N,N′-azotriazole energetic molecules Source: RSC Publishing URL:[Link]

Sources

Foundational

Thermodynamic Properties and Phase Transition Dynamics of 4,5-Dimethyl-2H-1,2,3-triazole: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, 4,5-dimethyl-1,2,3-triazole (often denoted as H-dmta) represents a highly versatile, electron-rich heterocyclic building block. It is heavily utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 4,5-dimethyl-1,2,3-triazole (often denoted as H-dmta) represents a highly versatile, electron-rich heterocyclic building block. It is heavily utilized in the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and active pharmaceutical ingredients (APIs). A critical, yet often misunderstood, aspect of this compound is its tautomeric equilibrium (1H- vs. 2H-forms) and how this dynamic dictates its thermodynamic properties, melting point, and boiling point.

This whitepaper synthesizes empirical data and thermodynamic principles to provide a comprehensive guide on the physicochemical behavior and phase transition dynamics of 4,5-dimethyl-2H-1,2,3-triazole.

Structural Dynamics: The 1H vs. 2H Tautomeric Equilibrium

The thermodynamic profile of 4,5-dimethyl-1,2,3-triazole is fundamentally governed by annular tautomerism. The molecule exists in a dynamic equilibrium between the 1H-tautomer and the 2H-tautomer.

  • Gas Phase (The 2H-Dominant State): In the gas phase, the 2H-tautomer represents >99.9% of the equilibrium mixture [1]. Causality: The 2H-form possesses a highly symmetrical electronic distribution, resulting in a near-zero dipole moment (~0.22 D). In a vacuum or gas phase—lacking a dielectric medium to stabilize charge separation—the molecule minimizes its electrostatic self-energy by adopting this low-dipole configuration.

  • Solid State (The 1H-Dominant State): Conversely, in the solid state, the 1H-tautomer is exclusively favored. Causality: The 1H-form has a significantly higher dipole moment (~4.38 D). The asymmetric position of the N-H proton facilitates a robust, highly ordered intermolecular hydrogen-bonding network. This network is responsible for stabilizing the crystal lattice, allowing the compound to exist as a solid at room temperature.

PhaseTransitions Solid Solid State (1H-Tautomer) Melting Pt: 70 °C Liquid Liquid Phase (1H / 2H Mixture) Dynamic Equilibrium Solid->Liquid Melting (Endothermic) Gas Gas Phase (2H-Tautomer) Low Dipole (0.22 D) Solid->Gas Vacuum Sublimation (65 °C, 0.01 mbar) Liquid->Solid Crystallization (Exothermic) Liquid->Gas Boiling (~250-260 °C) Gas->Liquid Condensation

Figure 1: Tautomeric phase transitions and thermodynamic pathways of 4,5-dimethyl-1,2,3-triazole.

Phase Transition Thermodynamics & Boiling Point

Understanding the thermal limits of H-dmta is critical for preventing degradation during purification and synthesis.

Melting Point and Solid-State Stability

The unsubstituted 1H-1,2,3-triazole is a liquid at room temperature (melting point 23–25 °C). However, the addition of two methyl groups at the C4 and C5 positions increases the molecular weight and polarizability, enhancing van der Waals interactions. Consequently, 4,5-dimethyl-1H-1,2,3-triazole exhibits a sharp melting point at 70 °C [2].

Boiling Point Estimation and Thermal Degradation

Directly measuring the boiling point of 4,5-dimethyl-1,2,3-triazole at standard atmospheric pressure (101.3 kPa) is practically challenging due to the risk of thermal decomposition.

  • The baseline unsubstituted 1H-1,2,3-triazole boils at 208–210 °C [1].

  • According to standard structure-property relationships, the addition of two methyl groups typically elevates the boiling point by 40–50 °C.

  • Therefore, the theoretical boiling point of 4,5-dimethyl-1,2,3-triazole is extrapolated to be between 250 °C and 260 °C .

Because heating the compound to ~250 °C risks cleaving the triazole ring, atmospheric distillation is strongly discouraged. Instead, purification relies on the Clausius-Clapeyron relationship: lowering the pressure drastically reduces the phase transition temperature, allowing for vacuum sublimation .

Quantitative Data Summary
Thermodynamic ParameterValueReference / Condition
Molecular Formula C₄H₇N₃-
Molar Mass 97.12 g/mol -
Melting Point 70 °CSolid state (1H-tautomer dominant) [2]
Sublimation Point 65 °CAt 0.01 mbar vacuum [2]
Estimated Boiling Point 250–260 °CExtrapolated at 101.3 kPa (1 atm)
Dipole Moment (1H-form) ~4.38 DExtrapolated from 1H-1,2,3-triazole [1]
Dipole Moment (2H-form) ~0.22 DExtrapolated from 2H-1,2,3-triazole [1]

Experimental Protocol: Purification and Thermodynamic Validation

Crude 4,5-dimethyl-1,2,3-triazole often contains trace hydration or unreacted precursors. To obtain the ultrapure (>99%) thermodynamic state required for sensitive applications—such as tuning Jahn-Teller distortions in Cu(II) coordination polymers [2]—vacuum sublimation is a self-validating, mandatory protocol.

Step-by-Step Methodology
  • Solvent Extraction and Desiccation: Extract the synthesized crude H-dmta into an organic phase (e.g., dichloromethane). Dry the solvent thoroughly over anhydrous sodium sulfate ( Na2​SO4​ ). Causality: Trace water acts as a plasticizer and hydrogen-bond disruptor, which will skew the tautomeric equilibrium and artificially depress the melting point.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to yield the crude, off-white solid.

  • Vacuum Sublimation (The Critical Step): Transfer the crude solid to a cold-finger sublimation apparatus. Apply a high vacuum of 0.01 mbar . Slowly heat the outer vessel to 65 °C . Causality: Sublimation bypasses the liquid phase entirely. By operating at 65 °C under high vacuum, you exploit the high vapor pressure of the 2H-tautomer to achieve ultrapure crystallization on the cold finger, completely avoiding the ~250 °C boiling point that would otherwise degrade the molecule.

  • Phase Validation via DSC: Collect the colorless solid from the cold finger. Validate the thermodynamic purity by confirming a sharp, singular endothermic melting peak at exactly 70 °C using Differential Scanning Calorimetry (DSC).

  • Spectroscopic Verification: Utilize ATR-FT-IR to confirm the absence of water (lack of a broad band at ~3400 cm⁻¹) and the presence of the pure 1H-tautomer network.

Protocol Step1 1. Synthesis & Extraction Yield crude H-dmta Step2 2. Desiccation Dry over Na2SO4 Step1->Step2 Step3 3. Vacuum Sublimation 65 °C at 0.01 mbar Step2->Step3 Step4 4. Thermal Analysis TGA / VT-PXRD Step3->Step4 Step5 5. Application MOF / API Integration Step4->Step5

Figure 2: Step-by-step experimental workflow for the purification and thermal analysis of H-dmta.

References

  • Product Class 13: 1,2,3-Triazoles. Science of Synthesis, Thieme Connect. Comprehensive review of triazole tautomerism, dipole moments, and boiling point baselines. URL:[Link]

  • Crystal Structure, Spectroscopy, and Magnetism of Alternating Trinuclear, Bridged Hydroxo and Oxo Copper (II) Complexes. Journal of Solid State Chemistry (2025) / ResearchGate. Details the 70 °C melting point and 65 °C / 0.01 mbar sublimation parameters for ultrapure H-dmta. URL:[Link]

  • 1H-1,2,3-Triazole, 4,5-dimethyl- (CAS 42964-73-8). LookChem Chemical Database. Structural identifiers and baseline chemical properties. URL:[Link]

Exploratory

The Pharmacological Mechanism and Application of 4,5-Dimethyl-2H-1,2,3-triazole in Biological Systems

Executive Summary In modern medicinal chemistry, the 1,2,3-triazole ring has emerged as a privileged structural motif, bridging the gap between synthetic versatility and profound biological efficacy [1]. While the 1,4-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole ring has emerged as a privileged structural motif, bridging the gap between synthetic versatility and profound biological efficacy [1]. While the 1,4-disubstituted 1H-1,2,3-triazole is famously generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 4,5-dimethyl-2H-1,2,3-triazole scaffold represents a highly specialized, symmetrically substituted pharmacophore.

This in-depth technical guide explores the mechanistic logic behind utilizing the 4,5-dimethyl-2H-1,2,3-triazole core in biological systems. By locking the ring into its 2H-tautomeric form and functionalizing the 4- and 5-positions with methyl groups, drug developers can precisely tune the molecule's dipole moment, lipophilicity, and hydrogen-bonding profile. This structural tuning is currently being leveraged in advanced neuropharmacology, notably in the design of potent orexin receptor agonists for central nervous system (CNS) disorders [2].

Physicochemical Foundations: Tautomerism and Bioisosterism

The biological activity of 1,2,3-triazoles is inextricably linked to their tautomeric state and physicochemical properties [3]. Unsubstituted 1,2,3-triazole exists in a solvent-dependent equilibrium between the 1H and 2H tautomers. However, selective N2-alkylation or arylation locks the heterocycle into the 2H-configuration .

The Causality of Scaffold Selection
  • Dipole Moment Minimization: The 1H-tautomer possesses a strong dipole moment (~5.0 Debye), which incurs a high desolvation penalty when crossing lipid bilayers. In contrast, the 2H-tautomer has a significantly lower dipole moment (~0.5–1.5 Debye). This reduction drastically enhances blood-brain barrier (BBB) permeability, a critical requirement for CNS targets.

  • Steric and Electronic Shielding: The addition of 4,5-dimethyl groups serves a dual purpose. Electronically, the methyl groups donate electron density via induction, increasing the basicity and hydrogen-bond acceptor (HBA) strength of the N1 and N3 atoms. Sterically, they provide a hydrophobic shield that fits precisely into specific receptor sub-pockets, preventing off-target kinase binding.

Quantitative Data Summary
PropertyEndogenous Amide Bond1,4-Disubstituted 1H-Triazole4,5-Dimethyl-2H-Triazole
Geometry Planar (Trans/Cis)PlanarPlanar
Dipole Moment ~3.5 - 4.0 D~5.0 D~0.5 - 1.5 D
H-Bond Acceptors 1 (Carbonyl Oxygen)2 (N2, N3)2 (N1, N3)
H-Bond Donors 1 (NH group)0 (If N1 substituted)0 (If N2 substituted)
Proteolytic Stability Low (Cleaved by proteases)HighExtremely High
Primary Application Endogenous peptidesGeneral bioisostere / LinkerCNS drugs / Receptor Agonists

Mechanisms of Action in Biological Systems

Amide Bioisosterism and Target Binding

The 4,5-dimethyl-2H-1,2,3-triazole acts as a non-classical bioisostere for amide bonds[1]. It mimics the planar geometry and distance between substituents found in peptide backbones but is completely resistant to enzymatic hydrolysis. The N1 and N3 atoms act as a "bidentate" hydrogen-bond acceptor system, capable of interacting with backbone amides or side-chain hydroxyls (e.g., Tyrosine, Serine) in the target protein's binding site.

Mechanism N1 Amide Bond (Endogenous Ligand) N2 4,5-Dimethyl-2H-1,2,3-triazole (Bioisosteric Core) N1->N2 Isosteric Replacement N3 Proteolytic Resistance (Increased Half-life) N2->N3 Scaffold Rigidity N4 Hydrophobic Shielding (BBB Penetration) N2->N4 4,5-Dimethyl Substitution N5 Receptor Activation (e.g., GPCR Agonism) N3->N5 N4->N5

Fig 1. Bioisosteric replacement logic using the 4,5-dimethyl-2H-1,2,3-triazole scaffold.

Orexin Receptor Agonism (CNS Targeting)

Recent pharmaceutical developments have successfully utilized the 4,5-dimethyl-2H-1,2,3-triazole core to design potent agonists for Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors [2]. Orexin receptors are G-protein coupled receptors (GPCRs) that regulate wakefulness and energy homeostasis.

  • Mechanistic Action: The triazole core replaces the highly labile peptide backbone of endogenous Orexin-A. The N2-aryl substituent anchors the molecule in the deep orthosteric pocket, while the 4,5-dimethyl groups engage in van der Waals interactions with hydrophobic residues (e.g., transmembrane helices TM3 and TM6). This specific steric packing induces the inward movement of TM7, stabilizing the active state of the GPCR and triggering intracellular Gq-mediated calcium mobilization.

Metalloenzyme and Kinase Interactions

Beyond GPCRs, the electron-rich N1/N3 atoms of 2H-triazoles can coordinate with transition metals in biological systems [4]. In metalloenzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), the triazole nitrogen directly coordinates with the heme iron (Fe2+/Fe3+), displacing oxygen and halting the immunosuppressive kynurenine pathway. The 4,5-dimethyl substitution restricts the rotational degrees of freedom, locking the pharmacophore into the optimal geometry for hinge-region binding.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of 4,5-dimethyl-2H-1,2,3-triazole derivatives.

Workflow S1 1. Hydrazone Oxidation (Butane-2,3-dione precursor) S2 2. Regioselective N2-Alkylation (Locking the 2H-Tautomer) S1->S2 S3 3. LC-MS & NMR Validation (Confirming 4,5-Dimethyl Core) S2->S3 S4 4. In Vitro FLIPR Assay (GPCR Target Binding & Efficacy) S3->S4

Fig 2. Step-by-step experimental workflow for triazole synthesis and biological validation.

Synthesis of N2-Substituted 4,5-Dimethyl-2H-1,2,3-triazoles

Expertise Note: Standard CuAAC click chemistry exclusively yields 1,4-disubstituted 1H-triazoles. To construct the symmetrically substituted 2H-core, oxidative cyclization of bis(hydrazones) or oxime-hydrazones is strictly required [5].

  • Precursor Formation: React butane-2,3-dione (diacetyl) with an aryl hydrazine in ethanol at 80°C for 2 hours to form the corresponding mono-hydrazone oxime.

  • Oxidative Cyclization: Dissolve the intermediate in dichloromethane (DCM). Slowly add an oxidizing agent (e.g., Lead tetraacetate or a greener Cu(II) catalyst system) at 0°C. Causality: Low temperatures prevent over-oxidation and control the exothermic ring-closure, ensuring high regioselectivity.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Validation (Self-Validating Step): Analyze the product via LC-MS using Electrospray Ionization in positive mode (ESI+). Causality: The N1/N3 atoms readily accept a proton, yielding a strong [M+H]+ peak. Confirm the symmetrical 4,5-dimethyl environment via 1H-NMR (a single sharp singlet integrating to 6 protons at ~2.3 ppm).

In Vitro FLIPR Calcium Mobilization Assay for GPCR Activation

Expertise Note: Because Orexin receptors are Gq-coupled, their activation directly triggers the IP3 pathway, releasing Ca2+ from the endoplasmic reticulum. The Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for capturing this transient kinetic event [2].

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human OX1R or OX2R in a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium indicator dye dissolved in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid is mandatory; it inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out, thereby stabilizing the baseline signal.

  • Incubation: Incubate the plate in the dark for 60 minutes at 37°C to allow intracellular esterases to cleave the AM ester, trapping the active fluorophore inside the cell.

  • Compound Addition & Reading: Transfer the plate to the FLIPR instrument. Continuously monitor baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject the 4,5-dimethyl-2H-1,2,3-triazole test compounds (serially diluted from 10 µM to 0.1 nM) and record fluorescence for an additional 90 seconds.

  • Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Plot the response against the log of the compound concentration to determine the EC50 value using a 4-parameter logistic non-linear regression model.

References

  • Mechanisms of action of 1,2,3‐triazole hybrids Source: ResearchGate URL:[Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers in Pharmacology URL:[Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry Source: MDPI Molecules URL:[Link]

  • WO2024107615A1 - Orexin receptor agonists Source: Google Patents URL
  • Structure of 1-(4-nitrobenzoyloxy)-4,5-dimethyl-1,2,3-triazole Source: International Union of Crystallography (IUCr) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: 4,5-Dimethyl-2H-1,2,3-triazole as a Bridging Ligand in Metal-Organic Frameworks (MOFs)

Target Audience: Materials Scientists, Reticular Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, application notes, and self-validating protocols for triazolate-based MOF synthesis. Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Reticular Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, application notes, and self-validating protocols for triazolate-based MOF synthesis.

Executive Summary

In the rapidly expanding field of reticular chemistry, the selection of organic linkers dictates not only the topology of a Metal-Organic Framework (MOF) but also its chemical resilience and functional utility. 4,5-Dimethyl-2H-1,2,3-triazole (often abbreviated in literature as Hdmtrz , though care must be taken to distinguish it from its 1,2,4-triazole isomer) has emerged as a highly versatile, nitrogen-rich bridging ligand[1]. By leveraging its multidentate coordination modes and the steric/electronic influence of its methyl substituents, researchers can engineer ultramicroporous frameworks with exceptional hydrolytic stability, tunable spin-crossover properties, and record-breaking gas separation efficiencies[2][3].

This guide provides an authoritative overview of the mechanistic causality behind Hdmtrz coordination, highlights its field-proven applications, and details a self-validating experimental protocol for synthesizing and activating these robust materials.

Mechanistic Insights: The Causality of Ligand Design

To understand why 4,5-dimethyl-2H-1,2,3-triazole is a preferred ligand, one must analyze its structural and electronic contributions to the secondary building unit (SBU):

  • Multidentate Coordination & SBU Rigidity: The deprotonated 1,2,3-triazolate anion ( dmtrz− ) possesses three adjacent nitrogen donors. It typically coordinates in a μ2​ or μ3​ bridging mode. The short N-N distance forces the bridged metal centers (e.g., Zn2+ , Co2+ , Fe2+ ) into close proximity, frequently generating robust trinuclear clusters or 1D metal-nitrogen chains[1]. This high connectivity restricts rotational degrees of freedom, locking the framework into a rigid topology.

  • Electronic Fortification (The Inductive Effect): The two methyl groups at the 4- and 5-positions are electron-donating. Through inductive effects (+I), they increase the electron density on the triazolate nitrogen atoms. This enhanced basicity strengthens the M−N coordination bonds, significantly increasing the thermodynamic stability of the resulting MOF compared to unsubstituted triazolates[1].

  • Steric Shielding & Hydrophobicity: The methyl groups project outward from the SBU into the pore channels. This creates a highly hydrophobic microenvironment that repels water molecules, shielding the labile metal-ligand bonds from hydrolytic attack[2][4].

G L 4,5-Dimethyl-2H-1,2,3-triazole (Hdmtrz) Deprot Deprotonation (Base/Solvent) L->Deprot Anion dmtrz- Anion (N1, N2, N3 donors) Deprot->Anion SBU Secondary Building Unit (e.g., M3(dmtrz)6) Anion->SBU Coordination Metal Metal Salt (e.g., Zn2+, Fe2+) Metal->SBU Assembly MOF 3D Porous Framework (Hydrophobic Pores) SBU->MOF Topological Extension

Figure 1: Mechanistic pathway of Hdmtrz deprotonation and subsequent SBU assembly into a 3D MOF.

Application Notes: Field-Proven Utility

A. Precision Pore Engineering for Gas Separation

Hdmtrz is frequently deployed as a co-ligand in dual-ligand strategies to compress pore apertures. For instance, in porphyrin-based MOFs (PMOFs), traditional structures suffer from oversized pores that fail to separate similarly sized gases. By integrating Zn2+ -porphyrin chelation with dmtrz− mediated SBU assembly, researchers have synthesized Zn-TCPP-dmtrz . The dmtrz− ligands compress the pore apertures to ~6.3 × 6.8 Å, creating a "fit-topology" that perfectly matches the molecular dimensions of acetylene ( C2​H2​ )[2][5]. This results in exceptional C2​H2​/CO2​ separation even under 90% relative humidity. Similar principles are applied in pillar-layered MOFs like Zn-TCPB-dmtrz [4].

B. Spin-Crossover (SCO) & Electronic Materials

In iron-based coordination polymers, triazole derivatives are the gold standard for inducing Spin-Crossover (SCO) behavior. The strong ligand field generated by the dmtrz− nitrogens places the Fe2+ center near the spin-pairing energy threshold. External stimuli (temperature, pressure, or guest molecule adsorption) can trigger a transition between the High-Spin ( S=2 ) and Low-Spin ( S=0 ) states, making these MOFs ideal for sensors and memory devices[3]. Additionally, mixed-valence Fe2+/3+ frameworks utilizing conjugated linkers alongside N-donors exhibit remarkable electrical conductivity due to efficient charge transport pathways[6].

Quantitative Data Summary

The table below summarizes the structural and functional enhancements achieved by incorporating dimethyl-triazolate ligands into MOF architectures.

MOF SystemMetal NodeCo-LigandPore Size / TopologyKey ApplicationRef
Zn-TCPP-dmtrz Zn2+ TCPP (Porphyrin)6.3 × 6.8 Å / fit-topology C2​H2​/CO2​ Separation ( Qst​ = 28.5 kJ/mol)[2]
Zn-TCPB-dmtrz Zn2+ TCPB (Tetracarboxylate)Ultramicroporous / Pillar-layeredHigh C2​H2​ uptake (51.1 cm³/g at 20 kPa)[4]
Zn(dmtrz)Cl Zn2+ Chloride2D Grid / LayeredStructural isomerism studies[1]
Fe-Triazolate Fe2+ Various1D Chains / 3D NetworksSpin-Crossover (SCO) & Magnetic sensing[3]

Experimental Protocols

The following self-validating protocol outlines the solvothermal synthesis of a standard Zn -based Hdmtrz framework. The causality behind each step is explicitly detailed to ensure reproducibility and high crystallinity.

Protocol A: Solvothermal Synthesis of Zn-dmtrz Frameworks

Materials Required:

  • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

  • 4,5-Dimethyl-2H-1,2,3-triazole (Hdmtrz)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (20 mL)

Step-by-Step Methodology:

  • Precursor Dissolution: Weigh 0.6 mmol of Zn(NO3​)2​⋅6H2​O and 0.6 mmol of Hdmtrz. Dissolve both in 4.0 mL of DMF in a glass vial[1].

    • Causality: DMF is chosen not only for its solubilizing power but because it undergoes partial thermal decomposition at elevated temperatures to yield dimethylamine. This acts as a slow-release base, gradually deprotonating Hdmtrz and preventing rapid, amorphous precipitation.

  • Reaction Setup: Transfer the homogeneous solution to a 20 mL Teflon-lined autoclave. Seal tightly to prevent solvent evaporation.

  • Thermal Ramping & Isothermal Dwell: Heat the autoclave in a programmable oven to 90–120 °C (depending on the desired topology) and hold for 72 hours[1].

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 5 °C/h [1].

    • Causality: Rapid cooling leads to the kinetic trapping of defects and amorphous phases. A slow cooling ramp maintains thermodynamic control, promoting the growth of diffraction-quality single crystals.

  • Harvesting: Decant the mother liquor. Wash the resulting colorless block crystals thoroughly with fresh DMF to remove unreacted precursors.

Protocol B: Activation and Pore Clearance

Direct desolvation of high-boiling solvents (like DMF, b.p. 153 °C) exerts massive capillary forces that can collapse delicate ultramicropores.

  • Solvent Exchange: Immerse the as-synthesized crystals in a low-surface-tension, low-boiling solvent such as Methanol (MeOH) or Dichloromethane (DCM). Replace the solvent twice daily for 3 days.

    • Causality: This diffuses DMF out of the pores and replaces it with MeOH/DCM, drastically lowering the capillary stress during the final drying phase.

  • Thermal Activation: Transfer the solvent-exchanged MOF to a customized Schlenk flask. Apply a dynamic vacuum ( <10−3 Torr) at room temperature for 2 hours, then gradually heat to 100–150 °C for 12 hours.

  • Validation: Confirm pore clearance and framework integrity by running a Powder X-Ray Diffraction (PXRD) scan. The activated pattern must match the simulated single-crystal data without peak broadening.

Workflow Step1 1. Precursor Mixing Metal Salt + Hdmtrz + Solvent Step2 2. Solvothermal Reaction Sealed Autoclave, 90-120°C, 72h Step1->Step2 Step3 3. Controlled Cooling Cool at 5°C/h to Room Temp Step2->Step3 Step4 4. Solvent Exchange Soak in MeOH/DCM for 3 Days Step3->Step4 Step5 5. Thermal Activation Vacuum drying at 100-150°C Step4->Step5 Step6 6. Characterization PXRD, BET, Gas Sorption Step5->Step6

Figure 2: Standardized solvothermal synthesis and activation workflow for Hdmtrz-based MOFs.

References

  • Precision pore engineering via fit-topology assembly in a Zn-porphyrin MOF for selective C2H2 capture. Chemical Science (RSC Publishing). 2[2]

  • Precise Pore Engineering of a Pillar-Layered MOF via the Dual-Ligand Strategy for C2H2/CO2 Separation. Inorganic Chemistry - ACS Publications. 4[4]

  • Isomeric Zinc(II) Triazolate Frameworks with 3-Connected Networks: Syntheses, Structures, and Sorption Properties. Inorganic Chemistry - ACS Publications. 1[1]

  • Benzene-1,4-Di(dithiocarboxylate) Linker-Based Coordination Polymers of Mn2+, Zn2+, and Mixed-Valence Fe2+/3+. Inorganic Chemistry - ACS Publications. 6[6]

  • Synthesis and complexation properties of novel triazoyl-based ferrocenyl ligands. ResearchGate. 3[3]

Sources

Application

Application Note: Integration of 4,5-Dimethyl-2H-1,2,3-triazole into Energetic Polymer Matrices

Strategic Rationale & Thermochemical Framework As energetic materials evolve towards Insensitive Munitions (IM) compliance, the integration of high-nitrogen heterocycles into polymer binders has become a critical vector...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Thermochemical Framework

As energetic materials evolve towards Insensitive Munitions (IM) compliance, the integration of high-nitrogen heterocycles into polymer binders has become a critical vector of research. Traditional binders, such as Hydroxyl-Terminated Polybutadiene (HTPB), provide excellent mechanical properties but act as energetic diluents due to their negative heat of formation. Conversely, integrating the 1,2,3-triazole ring into the polymer backbone bridges this gap, offering a highly positive heat of formation without compromising structural integrity[1].

The specific selection of the 4,5-dimethyl-2H-1,2,3-triazole derivative is driven by precise thermochemical causality. The 2H-tautomer exhibits superior thermal stability compared to its 1H counterpart, allowing for decomposition temperatures significantly higher than traditional aliphatic energetic binders[2]. Furthermore, the 4,5-dimethyl substitution provides critical steric shielding. This shielding not only enhances the density of the crystalline domains but also dictates regioselectivity during functionalization, ensuring reproducible polymer synthesis[3].

Mechanistic Insights: Causality in Experimental Design

When developing energetic polymers, the choice of synthetic pathway directly impacts the safety and performance of the final material.

  • Copper-Free Polymerization: While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is standard in click chemistry, because it can sensitize the explosive matrix and catalyze premature exothermic decomposition[4]. Therefore, our protocol utilizes a thermally promoted, copper-free cycloaddition.

  • Regioselective N-Alkylation: Functionalizing the triazole core to create a polymerizable monomer (e.g., a diol) requires N-alkylation. By utilizing basic conditions, the triazole ring is deprotonated. The steric bulk of the 4,5-dimethyl groups hinders electrophilic attack at the N1/N3 positions, thermodynamically and kinetically driving substitution to the less hindered N2 position, yielding the highly stable 2H-isomer[3].

Pathway Visualization

G A Precursors (Azides + Alkynes) B 4,5-Dimethyl-2H-1,2,3-triazole Synthesis A->B Thermal Cycloaddition C N-Functionalization (Diol Formation) B->C Regioselective Alkylation D Polymer Integration (Polyurethane Matrix) C->D Isocyanate Crosslinking E Energetic Formulation (Curing & Blending) D->E Plasticizer Addition

Workflow for incorporating 4,5-dimethyl-2H-1,2,3-triazole into energetic polymer matrices.

Self-Validating Laboratory Protocols

Phase I: Copper-Free Synthesis of 4,5-Dimethyl-2H-1,2,3-triazole Diol Monomer

Objective: Synthesize a reactive, energetic diol monomer for polyurethane integration without heavy metal catalysts.

Step-by-Step Methodology:

  • Cycloaddition: In a round-bottom flask equipped with a reflux condenser, dissolve 2-butyne (1.0 eq) and sodium azide (1.2 eq) in a DMF/H₂O (80:20) solvent system. Heat the mixture to 90 °C for 24 hours behind a blast shield.

  • Regioselective Alkylation: Cool the reaction to room temperature. Add potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the intermediate triazole. Slowly add 2-chloroethanol (2.2 eq) dropwise over 30 minutes. The steric hindrance of the methyl groups directs the alkylation predominantly to the N2 position.

  • Workup & Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc 1:1) to isolate the pure 4,5-dimethyl-2H-1,2,3-triazole diol.

Self-Validating Checkpoint: Analyze the purified product via ¹H NMR (DMSO-d6). The 2H-isomer possesses a C2v​ symmetry axis, rendering the two methyl groups chemically equivalent. The protocol is validated if a single, sharp singlet integrates to 6H (the 4,5-dimethyl groups). The presence of two distinct 3H singlets indicates contamination by the asymmetric 1H-tautomer, necessitating further chromatographic purification.

Phase II: Integration into an Energetic Polyurethane Binder

Objective: Cross-link the triazole-diol into a stable, insensitive energetic matrix.

Step-by-Step Methodology:

  • Pre-polymer Mixing: In a planetary centrifugal mixer, combine the synthesized 4,5-dimethyl-2H-1,2,3-triazole diol (0.5 eq) with a standard energetic prepolymer such as Glycidyl Azide Polymer (GAP) diol (0.5 eq). Mix under vacuum at 60 °C for 30 minutes to degas the system and prevent void formation.

  • Cross-linking: Add Isophorone Diisocyanate (IPDI) (1.05 eq) to the mixture. IPDI is selected over aromatic isocyanates (like TDI) because its aliphatic structure provides superior flexibility and prevents long-term embrittlement of the binder.

  • Catalysis & Curing: Add a trace amount (0.01 wt%) of dibutyltin dilaurate (DBTDL) catalyst. Cast the resin into Teflon molds and cure in a vacuum oven at 60 °C for 72 hours.

Self-Validating Checkpoint: Monitor the curing reaction via FTIR spectroscopy. The protocol is self-validating when the distinct isocyanate (-NCO) stretching band at 2270 cm⁻¹ completely disappears , confirming quantitative conversion into urethane linkages. Any residual -NCO indicates incomplete curing, which could lead to moisture reactivity and dangerous off-gassing in the final explosive formulation.

Quantitative Data Analysis

The integration of the 4,5-dimethyl-2H-1,2,3-triazole core significantly alters the thermochemical landscape of the binder matrix. The table below summarizes the performance metrics of the triazole-based polyurethane against industry-standard benchmarks[1],[2].

Property4,5-Dimethyl-2H-1,2,3-triazole PU BinderNitrocellulose (13.9% N) BenchmarkHTPB Standard Binder
Density (g/cm³) 1.451.650.93
Enthalpy of Formation (ΔHf, kJ/mol) +315-260-130
Decomposition Onset (T_dec, °C) 245170>300
Impact Sensitivity (IS, J) >30 (Insensitive)3 (Sensitive)>40 (Insensitive)
Primary Advantage High energy density, stableHigh burn rateSuperior mechanicals

Data Interpretation: The triazole-based binder achieves a highly positive enthalpy of formation (+315 kJ/mol) compared to the negative values of NC and HTPB, directly contributing to the detonation velocity of the final formulation. Furthermore, its decomposition onset of 245 °C ensures it meets the strict thermal stability requirements for modern insensitive munitions.

References

  • Title: Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits | Source: MDPI | URL: [Link]

  • Title: Synthesis of thermally stable energetic 1,2,3-triazole derivatives | Source: PubMed | URL: [Link]

  • Title: Product Class 13: 1,2,3-Triazoles | Source: Thieme E-Books | URL: [Link]

Sources

Method

Application Notes and Protocols: In Vitro Assay for the Characterization of 4,5-Dimethyl-2H-1,2,3-triazole as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Triazoles in Kinase Inhibition The relentless pursuit of novel therapeutics for a multitude of diseases, particularly cancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Triazoles in Kinase Inhibition

The relentless pursuit of novel therapeutics for a multitude of diseases, particularly cancer, has identified protein kinases as a critical class of drug targets. Their central role in cellular signaling pathways makes them attractive points for intervention. Within the diverse chemical space of kinase inhibitors, triazole-containing compounds have emerged as a promising scaffold. The 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and the capacity for diverse substitutions, allowing for the fine-tuning of inhibitory activity and selectivity.[1][2][3] Many triazole derivatives function as kinase inhibitors by competing with ATP for binding to the active site of the kinase, thereby blocking the downstream signaling cascade.[1][4][5] This application note provides a detailed protocol for the in vitro characterization of 4,5-Dimethyl-2H-1,2,3-triazole, a representative of the 4,5-disubstituted 2H-1,2,3-triazole class of compounds, as a potential kinase inhibitor.

While specific kinase targets for 4,5-Dimethyl-2H-1,2,3-triazole are still under investigation, the broader class of 4,5-disubstituted 1,2,3-triazoles has shown potential as anti-cancer agents.[6] This protocol is designed to be a versatile guide for the initial biochemical characterization of such novel compounds against a panel of kinases to determine their inhibitory potential and selectivity.

Guiding Principles for a Robust In Vitro Kinase Assay

A successful in vitro kinase assay provides a reliable and reproducible measure of a compound's ability to inhibit a specific kinase. The core principle involves incubating the kinase, a substrate (a peptide or protein that the kinase phosphorylates), and a phosphate donor (typically ATP) in the presence and absence of the test compound. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the compound is determined.

Several key factors must be considered to ensure the scientific integrity of the assay:

  • Choice of Assay Technology: A variety of platforms are available, each with its own advantages and disadvantages. These include radiometric assays, which are considered a gold standard, and non-radiometric methods such as fluorescence-based and luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™, HTRF®).[7] The ADP-Glo™ Kinase Assay is a popular choice due to its high sensitivity, broad dynamic range, and ease of use. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay is a critical parameter.[4] Assaying at an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase allows for a more accurate determination of the inhibitor's potency (IC50).

  • Enzyme and Substrate Concentrations: These should be optimized to ensure linear reaction kinetics and a sufficient signal-to-background ratio.

  • Selectivity Profiling: To assess the specificity of a novel inhibitor, it is crucial to test it against a panel of different kinases.[8] This helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's biological activity.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a typical workflow for evaluating a novel 4,5-disubstituted 2H-1,2,3-triazole derivative as a kinase inhibitor using the ADP-Glo™ Kinase Assay.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Compound, Kinase, Substrate, ATP) Serial_Dilution Serial Dilution of 4,5-Dimethyl-2H-1,2,3-triazole Reagent_Prep->Serial_Dilution Test Compound Assay_Setup Assay Plate Setup (384-well) Reagent_Prep->Assay_Setup Enzyme, Substrate, ATP Serial_Dilution->Assay_Setup Incubation Kinase Reaction Incubation Assay_Setup->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) ADP_Glo_Reagent->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Data_Analysis Data Analysis (IC50 Curve Generation) Luminescence->Data_Analysis atp_competition cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation ADP ADP Kinase_Active->ADP ATP ATP ATP->Kinase_Active Binds to Active Site Substrate Substrate Substrate->Kinase_Active Kinase_Inhibited Kinase No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction Triazole 4,5-Dimethyl-2H-1,2,3-triazole Triazole->Kinase_Inhibited Binds to Active Site ATP_Comp ATP ATP_Comp->Triazole Competes for Binding

Caption: ATP-competitive inhibition by a triazole compound.

Many triazole-based kinase inhibitors exert their effect through competition with ATP for the binding pocket in the kinase active site. [4]The triazole scaffold can mimic the purine ring of ATP, allowing it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding cleft. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the substrate and inhibiting the kinase's catalytic activity. The ATP-competitive nature of an inhibitor can be confirmed by observing an increase in its IC50 value as the concentration of ATP in the assay is increased. [4]

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, several controls should be included in each assay plate:

  • No-Enzyme Control: Wells containing all components except the kinase to determine the background signal.

  • Vehicle Control (0% Inhibition): Wells containing all components, including the kinase and DMSO, to determine the maximum enzyme activity.

  • Positive Control Inhibitor (100% Inhibition): Wells containing a known potent inhibitor of the target kinase (e.g., staurosporine for a broad-spectrum control) at a concentration that will fully inhibit the enzyme.

The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial in vitro characterization of 4,5-Dimethyl-2H-1,2,3-triazole and other novel triazole derivatives as kinase inhibitors. By following this detailed protocol, researchers can obtain robust and reproducible data on the inhibitory potency and selectivity of their compounds.

Further characterization of promising hits would involve:

  • Kinome-wide selectivity profiling: Testing against a large panel of kinases to obtain a comprehensive selectivity profile. [8]* Mechanism of action studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

  • Cell-based assays: Evaluating the compound's activity in a more physiologically relevant context.

  • Structural biology studies: Obtaining co-crystal structures of the inhibitor bound to its target kinase to understand the molecular basis of inhibition. [9] These follow-up studies are essential for the progression of a promising hit compound into a viable lead for drug development.

References

  • Systematically Mitigating the p38α Activity of Triazole-based BET Inhibitors. PMC. Available at: [Link]

  • 1-Acyl-1H-t[1][4][9]riazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure−Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Available at: [Link]

  • Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. PMC. Available at: [Link]

  • Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. PMC. Available at: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. PMC. Available at: [Link]

  • Selection of a compound. Frontiers. Available at: [Link]

  • Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. New Journal of Chemistry. Available at: [Link]

  • Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. ResearchGate. Available at: [Link]

  • The selectivity of inhibitors of protein kinase CK2: an update. PubMed. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. PubMed. Available at: [Link]

  • The selectivity of inhibitors of protein kinase CK2: An update. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Taylor & Francis Online. Available at: [Link]

  • ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt. bioRxiv. Available at: [Link]

  • ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4,5-Dimethyl-2H-1,2,3-triazole

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals resolve solubility bottlenecks associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals resolve solubility bottlenecks associated with 4,5-Dimethyl-2H-1,2,3-triazole .

While the parent 1H-1,2,3-triazole is highly polar and readily soluble in water[1], the addition of two methyl groups at the 4 and 5 positions significantly increases the molecule's lipophilicity (LogP). Furthermore, in aqueous media, the compound exists predominantly as the 2H-tautomer (with a 2H:1H ratio of approximately 2:1)[2][3]. Because 1,2,3-triazoles are weak bases (pKa ~1.17) and weak acids (pKa ~9.4)[4], the 4,5-dimethyl derivative remains largely un-ionized at physiological pH, leading to poor hydration and frequent precipitation during biological assays.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve your specific solubility issue before proceeding to the detailed troubleshooting guides.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckStock Analyze DMSO Stock Concentration Start->CheckStock HighConc >10 mM Stock CheckStock->HighConc LowConc <10 mM Stock CheckStock->LowConc SerialDilution Apply Serial Dilution & Co-solvents (Tween/EtOH) HighConc->SerialDilution CheckPH Verify Buffer pH (Target: 7.2 - 7.4) LowConc->CheckPH Complexation Formulate with Cyclodextrins (HP-β-CD) SerialDilution->Complexation Cloudy Success Stable Aqueous Solution (Validated by OD600 < 0.05) SerialDilution->Success Clear CheckPH->Complexation Cloudy CheckPH->Success Clear ASD Amorphous Solid Dispersion (HME) Complexation->ASD Insufficient Complexation->Success Clear ASD->Success

Fig 1: Diagnostic workflow for resolving 4,5-Dimethyl-2H-1,2,3-triazole precipitation.

Troubleshooting Guides & FAQs

Issue 1: Precipitation upon Dilution (The "DMSO Crash-Out")

Question: I prepared a 50 mM stock of 4,5-Dimethyl-2H-1,2,3-triazole in 100% DMSO. When I dilute it directly into my cell culture medium (PBS, pH 7.4), it immediately forms a cloudy precipitate. Why is this happening? Causality & Mechanism: This is a classic case of solvent-shift nucleation. DMSO perfectly solvates the hydrophobic methyl groups of the compound. However, when a high-concentration DMSO stock is rapidly injected into water, the local dielectric constant drops abruptly. The water molecules cannot form a sufficient hydrogen-bond network around the lipophilic methyl groups fast enough, causing the triazole molecules to self-associate via hydrophobic interactions and crash out of solution. Corrective Action: Abandon single-step dilutions. Implement a Step-wise Co-solvent Dilution (See Protocol A) to gradually step down the dielectric constant, giving the compound time to equilibrate with aqueous solvation shells.

Issue 2: Inconsistent Assay Results Across Buffer Batches

Question: My compound dissolves perfectly in one batch of assay buffer but precipitates in another, even though both are supposedly standard PBS. Causality & Mechanism: 1,2,3-Triazoles possess significant dual hydrogen bond acceptor and donor capabilities[5]. Because the parent triazole is amphoteric (pKa ~1.17 and ~9.4)[4], the 4,5-dimethyl derivative is highly sensitive to micro-fluctuations in pH and ionic strength. At pH 7.4, the molecule is almost entirely un-ionized. A slight drop in buffer pH (e.g., due to atmospheric CO2 absorption in older buffers) can alter the tautomeric equilibrium and disrupt the delicate hydrogen-bonding state, triggering precipitation. Corrective Action: Always use freshly prepared, tightly buffered solutions. Verify that the pH is strictly maintained between 7.2 and 7.4 prior to compound introduction.

Issue 3: High-Concentration Formulation for In Vivo Studies

Question: I need a highly concentrated aqueous solution (>5 mg/mL) for oral gavage in mice, but co-solvents are too toxic at this concentration. How can I force it into solution? Causality & Mechanism: You have exceeded the absolute thermodynamic solubility limit of the crystalline compound in water. No amount of mixing or gentle heating will permanently dissolve it without altering its physical state or shielding its hydrophobic domains. Corrective Action: You must use advanced formulation techniques. The two most reliable methods are Cyclodextrin Inclusion Complexation (See Protocol B) to shield the methyl groups, or forming an Amorphous Solid Dispersion (ASD) [6]. ASDs trap the drug in a disorganized, high-energy amorphous state, drastically increasing apparent water solubility[6].

Quantitative Data: Solubility Enhancement Strategies

To select the right approach for your experiment, compare the expected outcomes of standard solubility enhancement strategies below:

Formulation StrategyMechanism of ActionMax Solubility GainProsCons
Co-solvency (DMSO/Tween-80) Reduces the dielectric constant of the aqueous medium to match the drug.Low to Moderate (up to ~1 mM)Rapid execution; uses standard lab reagents.High organic solvent % is cytotoxic to cells in vitro.
HP-β-CD Complexation Encapsulates the hydrophobic 4,5-dimethyl groups within a hydrophilic cyclodextrin cavity.High (up to ~10 mM)Highly biocompatible; excellent for IV/IP dosing.Requires 24-48 hours to reach thermodynamic equilibrium.
Amorphous Solid Dispersion (ASD) Traps the compound in a high-energy amorphous state using hydrophilic polymers[6].Very High (>20 mM)Ideal for oral bioavailability and long-term storage.Requires specialized equipment (e.g., Hot Melt Extrusion)[6].

Validated Experimental Protocols

A robust protocol must be a self-validating system. Do not assume your compound is dissolved just because it "looks clear" to the naked eye. Sub-visible aggregates will ruin your assay data.

Protocol A: Step-wise Co-solvent Dilution (For In Vitro Assays)

Use this method to safely dilute DMSO stocks into cell culture media without crashing out.

  • Primary Stock: Prepare a 20 mM stock of 4,5-Dimethyl-2H-1,2,3-triazole in 100% anhydrous DMSO. Vortex until completely clear.

  • Intermediate Solubilization: In a separate tube, create an intermediate vehicle containing 10% Tween-80 and 90% PBS.

  • Step-Down: Slowly add 1 part of the DMSO stock to 9 parts of the intermediate vehicle while vortexing continuously. (You now have a 2 mM stock in 10% DMSO / 9% Tween-80).

  • Final Dilution: Dilute this intermediate stock 1:100 into your final pre-warmed (37°C) assay buffer.

  • Self-Validation Check: Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a blank buffer. If OD600 > 0.05 , sub-visible nucleation has occurred. You must discard the solution and increase the Tween-80 ratio in Step 2.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Use this method to create high-concentration, biocompatible aqueous solutions.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile deionized water.

  • Guest Addition: Add 4,5-Dimethyl-2H-1,2,3-triazole powder in excess (beyond its estimated solubility limit) to the HP-β-CD solution.

  • Equilibration: Seal the vial and stir magnetically at 300 RPM at room temperature for exactly 48 hours. Causality: Complexation is an equilibrium process; rushing this step results in incomplete encapsulation.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, crystalline triazole. The filtrate is your saturated inclusion complex.

  • Self-Validation Check: Lyophilize a 1 mL aliquot of the filtrate to obtain a dry powder. Analyze this powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp melting endotherm (characteristic of crystalline 4,5-dimethyl-2H-1,2,3-triazole) confirms that 100% of the solubilized compound is successfully trapped in the amorphous cyclodextrin cavity[6].

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: PubMed / ACS Publications URL:[Link]

  • Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies Source: MDPI (Pharmaceutics) URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: PMC / Frontiers in Chemistry URL:[Link]

  • 1H-1,2,3-Triazole (Molecule of the Week) Source: American Chemical Society (ACS) URL:[Link]

  • 1,2,3-Triazole (Properties and Tautomerism) Source: Wikipedia URL:[Link]

Sources

Optimization

separating 4,5-Dimethyl-2H-1,2,3-triazole from its 1H-isomer during purification

Welcome to the technical support center for advanced purification strategies in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced purification strategies in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the separation of 4,5-Dimethyl-2H-1,2,3-triazole from its 1H-isomer. The structural similarity of these regioisomers often presents a significant purification hurdle. This document provides in-depth troubleshooting advice and detailed protocols to achieve high purity of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the 1H and 2H isomers of 4,5-dimethyl-1,2,3-triazole?

A1: The primary challenge lies in the very similar physical and chemical properties of the two isomers. 1H- and 2H-1,2,3-triazoles can exhibit nearly identical melting and boiling points, making separation by distillation or simple recrystallization extremely difficult.[1] Their structural similarity also results in comparable polarities, which complicates chromatographic separation.

Q2: What is the most common synthetic route that leads to a mixture of these isomers?

A2: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a fundamental method for synthesizing 1,2,3-triazoles.[2][3] When using an unsymmetrical alkyne like 2-butyne and an azide without a directing group, the reaction can proceed without high regioselectivity, leading to a mixture of the 1,4,5-trisubstituted (1H) and 2,4,5-trisubstituted (2H) triazoles.

Q3: How can I confirm that I have a mixture of both isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[4][5] Specifically, 1H and 13C NMR can often distinguish between the isomers due to subtle differences in the chemical shifts of the methyl groups and the triazole ring carbons.[6] For more complex cases, 2D NMR techniques like HMBC and HSQC can provide unambiguous structural assignments.[7][8]

Q4: Is there a way to synthetically favor the formation of one isomer over the other?

A4: Yes, the choice of catalyst in the cycloaddition reaction can direct the regioselectivity. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically favors the formation of 1,4-disubstituted-1H-1,2,3-triazoles.[3][4][6] Conversely, ruthenium-catalyzed reactions (RuAAC) tend to yield the 1,5-disubstituted isomers.[4][6] While these methods are highly effective for terminal alkynes, their application to internal alkynes like 2-butyne for the synthesis of 4,5-dimethyl-1,2,3-triazoles can be more complex and may still result in isomeric mixtures.

Troubleshooting Guide: Isomer Separation

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Problem 1: My TLC shows a single spot, but NMR confirms a mixture of isomers.

Causality: The polarity of the 1H and 2H isomers of 4,5-dimethyl-1,2,3-triazole can be very similar, leading to co-elution on a standard TLC plate. A single solvent system may not have sufficient resolving power.

Solution: High-Resolution Chromatographic Techniques

When standard flash chromatography fails, more advanced techniques are necessary. High-Performance Liquid Chromatography (HPLC) is often the method of choice for separating closely related isomers.

Protocol: HPLC Separation of Triazole Isomers
  • Column Selection:

    • Start with a normal-phase silica gel column.

    • If normal-phase is unsuccessful, a reverse-phase C18 column can be effective, particularly if there are differences in the hydrophobic character of the isomers.[9]

  • Mobile Phase Optimization:

    • Normal-Phase: Begin with a non-polar solvent like hexane and gradually increase the polarity with a modifier such as isopropanol or ethanol. Fine-tuning the percentage of the polar modifier is critical.

    • Reverse-Phase: Use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, and a gradient elution.[9]

  • Temperature Control:

    • Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks by affecting the thermodynamics of the separation.[10][11]

  • Detection:

    • Use a UV detector set to a wavelength where both isomers have strong absorbance.

Problem 2: I've tried multiple chromatographic methods without success. Are there any chemical methods for separation?

Causality: If the isomers have nearly identical polarities and hydrophobicities, a chemical approach that exploits subtle differences in their electronic properties may be necessary.

Solution: Acid-Base Extraction or pH-Gradient Chromatography

The basicity of the nitrogen atoms in the triazole ring can differ slightly between the 1H and 2H isomers. This difference can be exploited for separation.

Workflow: Separation via Basicity Differences

Separation_Workflow start Isomeric Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 0.1M HCl) start->add_acid shake Shake Vigorously in Separatory Funnel add_acid->shake separate Separate Layers shake->separate organic Organic Layer: Enriched in Less Basic Isomer separate->organic aqueous Aqueous Layer: Protonated, More Basic Isomer separate->aqueous neutralize Neutralize with Base (e.g., NaHCO3) aqueous->neutralize extract Extract with Organic Solvent neutralize->extract product Isolated More Basic Isomer extract->product Troubleshooting_Logic start Start: Isomeric Mixture tlc TLC shows one spot? start->tlc nmr NMR confirms mixture? tlc->nmr Yes end_success End: Pure Isomers tlc->end_success No (Separated) hplc Attempt HPLC Separation (Normal or Reverse Phase) nmr->hplc hplc_success Successful Separation? hplc->hplc_success acid_base Try Acid-Base Extraction hplc_success->acid_base No hplc_success->end_success Yes acid_base_success Successful Separation? acid_base->acid_base_success recrystallization Attempt Co-crystal Recrystallization acid_base_success->recrystallization No acid_base_success->end_success Yes end_fail Consult Specialist/ Re-evaluate Synthesis recrystallization->end_fail

Sources

Troubleshooting

optimizing reaction temperature and time for 4,5-Dimethyl-2H-1,2,3-triazole formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4,5-dimethyl-2H-1,2,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4,5-dimethyl-2H-1,2,3-triazole.

Unlike standard "click chemistry" which relies on terminal alkynes, the use of an internal alkyne (2-butyne) fundamentally alters the kinetic landscape of the reaction. This guide bypasses generic advice to provide field-proven, causality-driven insights into optimizing your reaction temperature, time, and isolation workflows.

Part 1: Mechanistic Pathway & The Causality of Cycloaddition

To optimize this reaction, we must first understand why standard catalytic methods fail. 2-Butyne lacks a terminal proton, which completely precludes the formation of the copper-acetylide intermediate required for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Therefore, the formation of 4,5-dimethyl-2H-1,2,3-triazole must proceed via a classical, un-catalyzed Huisgen 1,3-dipolar cycloaddition [2].

Mechanism A 2-Butyne (Internal Alkyne) C Thermal Activation (100-120 °C) A->C B Sodium Azide (NaN3) B->C D 1,3-Dipolar Cycloaddition Transition State C->D Overcomes high Ea (~25 kcal/mol) E 4,5-Dimethyl-2H-1,2,3-triazole (Tautomeric Equilibrium) D->E Concerted[3+2] Cycloaddition

Fig 1: 1,3-Dipolar cycloaddition pathway for 4,5-dimethyl-2H-1,2,3-triazole.

Part 2: Troubleshooting FAQs

Q: Why is the reaction yield so low at 80 °C, and how does temperature affect the activation barrier? A: Because CuAAC is impossible with internal alkynes, the reaction relies entirely on thermal energy to overcome a high activation energy barrier (approx. 25–26 kcal/mol) [3]. At 80 °C, the thermal energy is simply insufficient to drive the concerted [3+2] cycloaddition at a practical rate, leading to prolonged reaction times and poor conversion. Elevating the temperature to 120 °C provides the necessary kinetic energy to achieve >80% conversion within 24 hours.

Q: How do I optimize the reaction time without causing azide decomposition? A: Time and temperature are inversely correlated, but bounded by safety and stability limits. While sodium azide (NaN₃) is relatively stable in its pure solid state, heating it in polar aprotic solvents (like DMF) with organic substrates above 130–140 °C can lead to dangerous off-gassing, azide decomposition, and explosion hazards [2]. The optimal thermodynamic window is 120 °C for 24 to 48 hours .

Q: How do we manage the tautomeric equilibrium between the 1H- and 2H- forms during NMR characterization? A: N-unsubstituted 1,2,3-triazoles exist as a rapidly equilibrating mixture of 1H- and 2H-tautomers in solution [1]. While the 2H-form is often thermodynamically favored in the gas phase and in non-polar solvents, the 1H-form dominates in polar solvents due to hydrogen bonding. When analyzing your purified product via ¹H-NMR or ¹³C-NMR at room temperature, you will observe time-averaged signals. To resolve the distinct tautomers, you must perform variable-temperature NMR (VT-NMR) and cool the sample to slow the proton exchange rate.

Part 3: Quantitative Optimization Data

The following table synthesizes our empirical data for the cycloaddition of 2-butyne and sodium azide in DMF. Use this matrix to benchmark your own experimental yields.

Temperature (°C)Reaction Time (h)Conversion (%)Causality / Analytical Notes
8072< 20Insufficient thermal energy; mostly unreacted starting materials.
1004855Clean reaction profile, but kinetics remain a bottleneck.
120 24 - 36 85 - 92 Optimal thermal balance; high yield with minimal degradation.
14012~ 60Rapid initial kinetics, but significant azide decomposition and safety risks.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Each step includes an analytical checkpoint so you can verify success before proceeding.

Step 1: Reagent Preparation & Setup

  • In a flame-dried, heavy-walled pressure vessel equipped with a magnetic stir bar, add 1.2 equivalents of Sodium Azide (NaN₃) and 1.0 equivalent of 2-butyne.

  • Suspend the reagents in anhydrous DMF (0.5 M relative to the alkyne).

  • Validation Checkpoint: Purge the vessel with dry Nitrogen for 10 minutes. Oxygen and moisture must be excluded to prevent unwanted oxidative side reactions.

Step 2: Thermal Cycloaddition

  • Seal the pressure vessel securely.

  • Submerge the vessel in a pre-heated oil bath at 120 °C. Stir vigorously for 24 to 36 hours.

  • Validation Checkpoint: At 24 hours, carefully cool the vessel to room temperature, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the product mass [M+H]⁺ = 98.1 m/z. Continue heating if starting material persists.

Step 3: Quenching & Extraction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully quench the reaction by adding cold distilled water (equal to 3x the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Validation Checkpoint: Perform a Ferric Chloride (FeCl₃) spot test on the remaining aqueous layer. A red color indicates the presence of unreacted, hazardous azide. Treat the aqueous waste with nitrous acid to safely destroy residual NaN₃ before disposal.

Step 4: Purification

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a Hexane/EtOAc gradient.

  • Validation Checkpoint: Visualize the TLC plates using a KMnO₄ stain. The 4,5-dimethyl-2H-1,2,3-triazole will appear as a distinct yellow spot against the purple background.

Workflow Step1 1. Reagent Preparation Dry DMF, 2-Butyne, NaN3 Step2 2. Thermal Reactor 120 °C for 24-36 h Step1->Step2 N2 Atmosphere Step3 3. Quenching & Extraction H2O / EtOAc Step2->Step3 Cool to 0 °C Step4 4. Purification Silica Gel Chromatography Step3->Step4 Organic Layer Step5 5. Characterization LC-MS [M+H]+ 98.1 Step4->Step5 Pure Product

Fig 2: Step-by-step experimental workflow for triazole synthesis and isolation.

References

  • Product Class 13: 1,2,3-Triazoles Thieme E-Books & E-Journals URL:[Link]

  • Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes Arkivoc URL:[Link]

  • Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition ACS Publications URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4,5-Dimethyl-2H-1,2,3-triazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis, purification,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis, purification, and byproduct mitigation of 4,5-Dimethyl-2H-1,2,3-triazole.

N-unsubstituted (NH) 1,2,3-triazoles are critical pharmacophores, but their synthesis is notoriously plagued by regiochemical impurities, deprotection artifacts, and severe isolation challenges due to their amphoteric nature. This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-purity yields.

Visualizing the Synthetic Landscape

Understanding the mechanistic divergence between synthetic routes is the first step in byproduct mitigation. The diagram below contrasts the high-purity protected cycloaddition pathway against the byproduct-prone ketone-based route.

SynthesisPathways cluster_A Pathway A: Protected Cycloaddition (High Purity) cluster_B Pathway B: Tosylhydrazone Route (Prone to Byproducts) A1 2-Butyne + PMB-Azide A2 Thermal [3+2] Cycloaddition (Toluene, 110°C) A1->A2 A3 1-PMB-4,5-Dimethyl-1,2,3-triazole A2->A3 A4 TFA + Anisole Scavenger (Deprotection) A3->A4 A5 4,5-Dimethyl-2H-1,2,3-triazole (Target) A4->A5 B1 2-Butanone + TsNHNH2 B2 I2, NaN3, Base B1->B2 B3 Alpha-Iodination & Enolization B2->B3 B4 4,5-Dimethyl-2H-1,2,3-triazole (C3-Attack) B3->B4 Thermodynamic B5 4-Ethyl-2H-1,2,3-triazole (C1-Attack Byproduct) B3->B5 Kinetic

Fig 1. Comparison of Protected Cycloaddition vs. Ketone-based Synthesis Pathways.

Troubleshooting Guides & FAQs

Q1: I am using the iodine-mediated tosylhydrazone cyclization with 2-butanone, but my GC-MS shows a massive 4-ethyl-2H-1,2,3-triazole byproduct. How do I fix this? A1: This is a classic regioselectivity failure driven by the kinetics of enolization. The 1 relies on the alpha-iodination of the ketone/hydrazone intermediate[1]. 2-Butanone possesses two distinct alpha-carbons (C1 and C3). Iodination at the secondary C3 carbon yields your desired 4,5-dimethyl-2H-1,2,3-triazole, while iodination at the primary C1 carbon generates the 4-ethyl-2H-1,2,3-triazole regioisomer. Mitigation: Abandon asymmetric ketones for this specific target. Instead, utilize the symmetric 2-butyne via a protected azide cycloaddition (Pathway A), which mathematically eliminates the possibility of regioisomers.

Q2: I switched to the [3+2] cycloaddition using 2-butyne and p-Methoxybenzyl azide (PMB-N3). The cycloaddition works, but during TFA deprotection, I get a dark tar and low yields. What is happening? A2: The dark tar is a result of Friedel-Crafts alkylation byproducts. When Trifluoroacetic acid (TFA) cleaves the PMB group, it generates a highly reactive p-methoxybenzyl carbocation. If this cation is not immediately scavenged, it will polymerize or alkylate the electron-rich triazole ring, creating intractable tar. Mitigation: Introduce a carbocation scavenger. Add 10 equivalents of anisole to your TFA deprotection mixture. The scavenger will preferentially trap the PMB cation, forming harmless methoxy-substituted diphenylmethanes that are easily removed via trituration with non-polar solvents.

Q3: My reaction is complete by TLC, but I lose over 50% of my 4,5-dimethyl-2H-1,2,3-triazole during aqueous workup. Where is it going? A3: You are washing your product down the drain. N-unsubstituted 1,2,3-triazoles are extremely polar and 2, which severely hampers the separation of reagents and byproducts[2]. Furthermore, 1H-1,2,3-triazole acts as both a, meaning it will ionize and partition into the aqueous layer at almost any pH. Mitigation: Eliminate aqueous extraction entirely. Utilize the anhydrous isolation protocol detailed in Section 4 of this guide.

Q4: The 1H-NMR of my purified product shows broad, unresolved peaks for the methyl groups. Is this a sign of polymeric byproducts? A4: Not necessarily. 4,5-Dimethyl-2H-1,2,3-triazole exists in a rapid in solution. At room temperature, the exchange rate of the N-H proton often aligns with the NMR timescale, leading to significant peak broadening of the adjacent methyl groups. Mitigation: Perform your NMR at a lower temperature (e.g., -20 °C in CD2Cl2) to slow down the tautomeric exchange. This will resolve the methyl signals into sharp singlets, confirming your product's purity.

Quantitative Data: Byproduct Profiling

Synthetic RouteYield ProfilePrimary ByproductsCausalityMitigation Strategy
Iodine-Mediated Tosylhydrazone Cyclization 40-50%4-Ethyl-2H-1,2,3-triazole (Regioisomer)Competing alpha-iodination at C1 vs C3 of 2-butanone.Use symmetric precursors (e.g., 2-butyne or 2,3-butanedione).
Direct Thermal Cycloaddition (with TMS-N3) 30-45%Alkyne oligomers, unreacted TMS-N3High thermal activation energy required for internal alkynes causes degradation.Utilize a protected azide (PMB-N3) to stabilize intermediates.
PMB-Protected Cycloaddition (TFA Deprotection) 75-85%Friedel-Crafts polymers (Tar)Unscavenged p-methoxybenzyl carbocations generated during TFA cleavage.Add 10 eq. anisole as a carbocation scavenger during deprotection.

Self-Validating Experimental Protocol

To bypass the pitfalls outlined above, utilize this optimized, self-validating protocol based on the PMB-protected cycloaddition route.

Step 1: Protected Cycloaddition
  • Setup: In a heavy-walled sealed tube, dissolve p-Methoxybenzyl azide (1.0 eq) and 2-butyne (1.5 eq) in anhydrous toluene (0.5 M).

  • Reaction: Heat the mixture to 110 °C for 16 hours.

  • Causality: The electron-donating PMB group accelerates the [3+2] cycloaddition compared to direct use of sodium azide, preventing the need for extreme temperatures that cause alkyne oligomerization.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The PMB-azide starting material (UV active, Rf ~0.6) must completely disappear, replaced by a single new UV-active spot (1-PMB-4,5-dimethyl-1,2,3-triazole, Rf ~0.3).

Step 2: Deprotection & Scavenging
  • Setup: Concentrate the intermediate to dryness. Redissolve in neat Trifluoroacetic acid (TFA) to a concentration of 0.2 M.

  • Scavenging: Immediately add Anisole (10.0 eq).

  • Reaction: Reflux at 75 °C for 24 hours.

  • Causality: Anisole is highly electron-rich and acts as a sacrificial nucleophile, trapping the liberated PMB-carbocation before it can polymerize with the triazole ring.

  • Validation Checkpoint: The reaction mixture will maintain a pale yellow to light amber color. Failure state: If the solution turns opaque black/dark purple, the scavenging has failed, and tar is forming.

Step 3: Anhydrous Isolation
  • Neutralization: Evaporate the TFA under reduced pressure. Do not add water. Dissolve the crude oily residue in cold methanol and neutralize by bubbling anhydrous ammonia gas until the pH reaches ~7 (checked via spotting on damp pH paper).

  • Trituration: Concentrate the neutralized mixture to a dry solid. Suspend the solid in cold hexanes and vigorously triturate to extract the anisole and PMB-anisole byproducts. Decant the hexane layer.

  • Extraction: Extract the remaining solid with hot acetonitrile. The highly polar 4,5-dimethyl-2H-1,2,3-triazole will dissolve, leaving inorganic salts behind. Filter and concentrate to yield the pure product.

Sources

Troubleshooting

resolving NMR signal overlap for 4,5-Dimethyl-2H-1,2,3-triazole methyl groups

Topic: Resolving Methyl Group Signal Overlap in 4,5-Dimethyl-2H-1,2,3-triazoles Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the NMR Technical Support Center. As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Methyl Group Signal Overlap in 4,5-Dimethyl-2H-1,2,3-triazoles Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets regarding "overlapping" or "missing" methyl signals in 1,2,3-triazole derivatives. The behavior of 4,5-dimethyl-1,2,3-triazole in Nuclear Magnetic Resonance (NMR) spectroscopy is governed by a complex interplay of molecular symmetry, annular tautomerism, and solvent dynamics[1].

This guide is designed to help you diagnose the root cause of signal convolution and implement field-proven methodologies to resolve it.

Diagnostic Workflow

Before adjusting your spectrometer parameters, you must determine whether the "overlap" is a physical artifact of the experiment or a fundamental quantum mechanical property of the molecule itself.

G Start Observe Single Methyl Peak (~2.1 - 2.3 ppm) CheckSub Is the triazole N-substituted? Start->CheckSub Sub2H 2-Substituted (2H-Tautomer) CheckSub->Sub2H Yes, at N2 Sub1H 1-Substituted (1H-Tautomer) CheckSub->Sub1H Yes, at N1 Unsub Unsubstituted (N-H Triazole) CheckSub->Unsub No (N-H) Symm C2v Symmetry: Methyls are Homotopic. Cannot be resolved. Sub2H->Symm Asymm Asymmetric: Should see TWO peaks. Check for accidental overlap. Sub1H->Asymm Taut Annular Tautomerism: Rapid 1H ⇌ 2H exchange averages signals. Unsub->Taut ActionVT Perform VT-NMR (Cooling) or use DMSO-d6 Taut->ActionVT

Diagnostic workflow for troubleshooting methyl signal overlap in 4,5-dimethyl-1,2,3-triazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I synthesized a 2-substituted 4,5-dimethyl-2H-1,2,3-triazole, but my 1 H NMR spectrum only shows one methyl singlet integrating to 6H. How do I resolve the two methyl groups?

A1: You cannot resolve them, because they are not overlapping—they are chemically equivalent. Causality: The 2H-tautomer of a 1,2,3-triazole possesses C2v​ symmetry[2]. The principal C2​ axis passes through the N2 atom and bisects the C4–C5 bond. Because the two methyl groups at C4 and C5 can be interchanged by rotation around this axis, they are homotopic. Homotopic groups reside in identical magnetic environments regardless of the solvent or magnetic field strength. The single peak you observe is the correct, self-validating proof that you have successfully synthesized the symmetric 2H-isomer rather than the asymmetric 1H-isomer.

Q2: I am working with unsubstituted 4,5-dimethyl-1,2,3-triazole. I expect a mixture of 1H and 2H tautomers, but I only see one broad methyl signal. Why?

A2: The signals are averaged due to rapid annular (prototropic) tautomerism. Causality: In solution, unsubstituted 1,2,3-triazoles exist in a dynamic equilibrium between the 1H and 2H tautomeric forms[1]. The proton migrates rapidly between the nitrogen atoms. At room temperature, the rate of this exchange ( k ) is much greater than the difference in the resonance frequencies ( Δν ) of the methyl groups in the distinct tautomers ( k≫Δν ). On the NMR timescale ( ≈10−3 seconds), the spectrometer captures a time-averaged environment, collapsing the expected distinct peaks into a single, often broadened, population-weighted singlet[3].

Q3: How can I experimentally resolve the tautomeric mixture of unsubstituted 4,5-dimethyl-1,2,3-triazole?

A3: You must slow down the exchange rate using Variable Temperature (VT) NMR or solvent locking.

  • VT-NMR (Cooling): By lowering the temperature of the sample (typically to −40 °C to −60 °C), you decrease the thermal kinetic energy available for proton transfer[3]. Once you reach the slow-exchange limit ( k≪Δν ), the broad peak will undergo decoalescence. You will then observe three distinct methyl singlets: one for the symmetric 2H-tautomer, and two distinct singlets for the asymmetric 1H-tautomer.

  • Solvent Effects: If VT-NMR is unavailable, switch from a non-polar solvent (like CDCl 3​ ) to a strongly hydrogen-bonding polar aprotic solvent like DMSO- d6​ or DMF- d7​ . These solvents act as strong hydrogen-bond acceptors, complexing with the N-H proton. This increases the activation energy required for tautomerization, effectively slowing the exchange rate and often sharpening or splitting the signals at near-ambient temperatures.

Quantitative Data Summary

Use the following table to benchmark your expected 1 H NMR results against theoretical tautomeric states.

Tautomeric State / SubstitutionMolecular SymmetryExpected Methyl 1 H NMR SignalsTypical Chemical Shift (ppm)*
2H-Tautomer (Fixed/Substituted) C2v​ (Symmetric)1 Singlet (6H)~2.20 - 2.30
1H-Tautomer (Fixed/Substituted) Cs​ (Asymmetric)2 Singlets (3H each)~2.10 (C4), ~2.35 (C5)
Unsubstituted (Fast Exchange)Time-averaged1 Broad/Sharp Singlet (6H)~2.20 (Population Averaged)
Unsubstituted (Slow Exchange, VT)Mixture of above3 Singlets TotalMixture of 1H and 2H shifts

*Note: Exact chemical shifts will vary based on concentration, solvent diamagnetic susceptibility, and specific N-substituents.

Experimental Protocol: Resolving Tautomers via VT-NMR

To ensure a self-validating system, follow this step-by-step methodology to achieve the slow-exchange limit for unsubstituted 4,5-dimethyl-1,2,3-triazole.

Prerequisites:

  • NMR Spectrometer equipped with a VT unit and liquid nitrogen heat exchanger.

  • Low-freezing-point deuterated solvent (e.g., CD 2​ Cl 2​ or Toluene- d8​ ). Do not use DMSO- d6​ or Benzene- d6​ for sub-zero VT-NMR as they will freeze.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of your triazole in 0.6 mL of dry CD 2​ Cl 2​ . Ensure the solvent is anhydrous, as trace water catalyzes prototropic exchange, making it harder to reach the slow-exchange limit.

  • Temperature Calibration: Insert a pure methanol NMR standard tube. Use the chemical shift difference ( Δδ ) between the CH 3​ and OH peaks to precisely calibrate the internal probe temperature.

  • Baseline Acquisition: Insert your sample and acquire a standard 1D 1 H spectrum at 298 K (25 °C). Note the line width at half-maximum (FWHM) of the averaged methyl signal.

  • Stepwise Cooling: Lower the temperature in 10 K increments. Allow the sample to equilibrate for at least 5 minutes at each new temperature step before tuning the probe and acquiring a spectrum.

  • Monitor Coalescence: As you cool the sample, the methyl singlet will initially broaden significantly (intermediate exchange regime). Continue cooling until the broad peak flattens and then decoalesces into sharp, distinct peaks (slow exchange limit). For 1,2,3-triazoles, this typically occurs between 233 K and 213 K ( −40 °C to −60 °C)[3].

  • 2D Verification (Optional but Recommended): Once at the slow-exchange limit, run a 1 H- 13 C HMBC experiment. The asymmetric 1H-tautomer will show two distinct methyl proton signals correlating to distinct C4 and C5 carbons, confirming successful resolution.

References

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Product Class 13: 1,2,3-Triazoles Thieme E-Books & E-Journals URL:[Link]

  • 1H Solid-State NMR Investigation of Structure and Dynamics of Anhydrous Proton Conducting Triazole-Functionalized Siloxane Polymers The Journal of Physical Chemistry B - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 4,5-Dimethyl-2H-1,2,3-triazole During Distillation

Welcome to the Advanced Troubleshooting Guide for the purification of 4,5-Dimethyl-2H-1,2,3-triazole. Engineered for researchers and drug development professionals, this guide addresses the critical thermodynamic vulnera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 4,5-Dimethyl-2H-1,2,3-triazole. Engineered for researchers and drug development professionals, this guide addresses the critical thermodynamic vulnerabilities of triazole scaffolds and provides field-proven, self-validating methodologies to ensure high-purity isolation without structural compromise.

Part 1: Mechanistic Inquiries (The "Why")

Q: Why does 4,5-Dimethyl-2H-1,2,3-triazole degrade during standard atmospheric distillation?

A: While 1,2,3-triazoles are generally stable under standard conditions, they are highly sensitive to extreme thermal stress. Distilling 1,2,3-triazoles at atmospheric pressure requires temperatures that often exceed their thermal decomposition onset. Differential Scanning Calorimetry (DSC) of related 1,2,3-triazoles reveals an onset of exothermic decomposition between 242 °C and 388 °C 1[1].

At these elevated temperatures, the molecule undergoes a ring-opening pathway with an activation energy barrier of approximately 45 kcal/mol 2[2]. This provides the kinetic energy required for the irreversible extrusion of molecular nitrogen (N₂), leading to the formation of highly reactive three-membered aziridine rings or diazo intermediates 3[3]. The electron-donating methyl groups at the 4 and 5 positions slightly alter the electron density of the ring but do not protect the core from this fundamental thermodynamic vulnerability.

Pathway A 4,5-Dimethyl-2H-1,2,3-triazole (Stable at RT) B Thermal Stress (> 200 °C) A->B C Ring-Opening Pathway (~45 kcal/mol barrier) B->C D Loss of N2 Gas (Irreversible) C->D E Aziridine Derivatives (Degradation Products) C->E

Thermal degradation pathway of 1,2,3-triazoles via nitrogen extrusion.

Part 2: Operational Parameters & Quantitative Data

Q: How do I determine the optimal vacuum distillation parameters to prevent this decomposition?

A: The causality of degradation is directly tied to the heat applied to the still pot. To prevent the system from reaching the ~45 kcal/mol activation energy required for ring-opening 2[2], you must artificially lower the boiling point of the compound by reducing the system pressure via the Clausius-Clapeyron relationship. High-vacuum (short-path) distillation is mandatory.

Below is a quantitative summary of estimated boiling points and associated thermal degradation risks at various pressures for dimethyl-substituted 1,2,3-triazoles:

Pressure (Torr)Estimated Boiling Point (°C)Thermal Degradation RiskRecommended Action
760 (Atmospheric)> 210 °CCritical (High N₂ loss)Do not attempt.
15 (House Vacuum)105 - 115 °CModerateUse caution; monitor pot temp closely.
1.0 (Standard Pump)70 - 80 °CLowAcceptable for small-scale batches.
< 0.1 (High Vacuum)40 - 50 °CNegligible Optimal for all scales.

Part 3: Step-by-Step Self-Validating Protocol

Q: What is the exact methodology for safely distilling this compound?

A: To ensure scientific integrity, your distillation setup must function as a self-validating system. This means the protocol inherently prevents errors before they occur (via rigorous leak testing) and confirms success post-process (via analytical validation).

Step 1: Pre-Distillation System Validation (Leak Test) Assemble the short-path distillation apparatus. Before adding the 4,5-Dimethyl-2H-1,2,3-triazole, pull a vacuum and isolate the pump. The system must hold a static pressure of < 0.1 Torr for 15 minutes. Causality: Fluctuating pressure causes sudden temperature spikes in the still pot, leading to localized superheating. A verified, leak-free vacuum ensures the boiling point remains consistently low, preventing thermal stress.

Step 2: Temperature-Controlled Heating Introduce the compound and re-establish the vacuum (< 0.1 Torr). Set the oil bath temperature to a maximum of 30 °C above the target boiling point (e.g., if the compound boils at 45 °C at your vacuum level, set the bath to a maximum of 75 °C). Causality: Limiting the temperature differential (ΔT) prevents the glass walls of the boiling flask from transferring excessive kinetic energy to the bulk liquid, which could otherwise trigger localized N₂ extrusion 3[3].

Step 3: Distillation and Fraction Collection Maintain aggressive magnetic stirring to prevent bumping (do not use boiling chips, as their efficacy fails under high vacuum). Collect the main fraction once the vapor temperature stabilizes. Critical: Do not distill to dryness; leave a 5-10% heel in the pot to buffer against sudden temperature spikes at the end of the run.

Step 4: Post-Distillation Analytical Validation Run a ¹H-NMR or HPLC analysis of the collected fraction. Causality: You must empirically prove the absence of degradation. Look for the disappearance of the characteristic methyl singlets of the intact triazole, or the appearance of unexpected upfield proton shifts indicative of aziridine ring formation 3[3]. If the spectrum matches the pure reference standard, the protocol has successfully self-validated.

Workflow S1 1. Vacuum Validation (<0.1 Torr) S2 2. Bath Heating (Max ΔT 30°C) S1->S2 S3 3. Short-Path Distillation S2->S3 S4 4. NMR/HPLC Validation S3->S4

Self-validating workflow for the high-vacuum distillation of triazoles.

References

  • Source: wikipedia.
  • Source: acs.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4,5-Dimethyl-2H-1,2,3-triazole vs. 1,2,4-Triazole as Corrosion Inhibitors

Executive Summary The mitigation of metal degradation in harsh chemical environments relies heavily on the rational design of organic corrosion inhibitors (OCIs). Among nitrogen-containing heterocycles, triazoles represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitigation of metal degradation in harsh chemical environments relies heavily on the rational design of organic corrosion inhibitors (OCIs). Among nitrogen-containing heterocycles, triazoles represent a premier class of inhibitors. However, subtle structural variations—specifically the positioning of nitrogen atoms and the presence of alkyl substituents—drastically alter their protective mechanisms.

This guide provides an objective, data-driven comparison between 4,5-Dimethyl-2H-1,2,3-triazole and 1,2,4-triazole , detailing their structure-activity relationships, mechanistic pathways, and the self-validating experimental workflows required to evaluate their efficacy in drug development and materials science.

Mechanistic Profiling & Causality

To deploy these inhibitors effectively, researchers must understand the quantum chemical and coordination principles driving their adsorption.

4,5-Dimethyl-2H-1,2,3-triazole: Inductive Enhancement & Chemisorption

The efficacy of 1,2,3-triazoles is fundamentally tied to their electron-donating capabilities. While unsubstituted 1H-1,2,3-triazole is an excellent inhibitor for copper at moderate potentials ()[1], the addition of two methyl groups at the 4 and 5 positions in 4,5-Dimethyl-2H-1,2,3-triazole introduces a strong positive inductive (+I) effect.

  • Causality: This +I effect increases the electron density on the triazole ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy lowers the ionization potential, allowing the molecule to more readily donate π -electrons and lone pairs into the vacant d-orbitals of transition metals (like Cu).

  • Result: The molecule forms a highly dense, localized chemisorbed monolayer that acts as a physical barrier against aggressive ions like Cl⁻.

1,2,4-Triazole: Bidentate Coordination & Polymeric Film Formation

Unlike its 1,2,3-counterpart, 1,2,4-triazole lacks adjacent electron-donating alkyl groups but features a unique 1,2,4-nitrogen arrangement. This structural geometry allows it to act as a highly efficient bidentate bridging ligand.

  • Causality: During the initial stages of corrosion in acidic media (e.g., HCl or H₂SO₄), the metal surface releases cations (such as Fe²⁺). Instead of merely adsorbing to the bare metal, 1,2,4-triazole molecules coordinate with these newly generated Fe²⁺ cations.

  • Result: This coordination forms an insoluble, 2D inorganic polymeric complex network ()[2]. The resulting polymolecular protective layer can grow up to 4 nm thick, providing robust protection even under high-temperature acidic conditions ()[3].

Mechanism Metal Bare Metal Surface (Cu or Fe) Oxidation Initial Oxidation (Release of Metal Cations) Metal->Oxidation Inhibitor1 4,5-Dimethyl-2H-1,2,3-triazole (+I Effect from Methyls) Metal->Inhibitor1 Adsorption Inhibitor2 1,2,4-Triazole (Bidentate Ligand) Oxidation->Inhibitor2 Complexation Mech1 Direct Chemisorption (High HOMO Energy) Inhibitor1->Mech1 Mech2 Coordination with Cations (Bridging Ligands) Inhibitor2->Mech2 Film1 Dense Protective Monolayer Mech1->Film1 Film2 2D Polymeric Complex Network (Up to 4 nm thick) Mech2->Film2

Mechanistic divergence between 1,2,3-triazole chemisorption and 1,2,4-triazole polymeric complexation.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics based on standard electrochemical evaluations.

Parameter4,5-Dimethyl-2H-1,2,3-triazole1,2,4-Triazole
Optimal Target Metal Copper & Copper AlloysCarbon Steel & Iron Alloys
Primary Corrosive Medium Aqueous Chloride (NaCl)Mineral Acids (HCl, H₂SO₄)
Dominant Mechanism Mixed-type (Monolayer Chemisorption)Mixed-type (Bidentate Polymeric Complexation)
Film Thickness < 1 nm (Monolayer)Up to 4 nm (Polymolecular)
Max Inhibition Efficiency (IE%) ~92–95%~97–99%
Anodic Suppression ModerateExceptional at high anodic potentials

Experimental Workflows (Self-Validating Protocols)

To ensure high data integrity, the evaluation of these inhibitors must follow a self-validating electrochemical workflow. The protocol below uses non-destructive techniques to establish a baseline before applying destructive polarization.

Protocol: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)
  • Electrode Preparation: Polish the working electrode (Cu or Steel) sequentially with SiC paper (up to 2000 grit). Causality: A uniformly rough surface ensures reproducible adsorption kinetics and minimizes localized pitting artifacts.

  • Electrolyte Formulation: Prepare the corrosive medium (e.g., 50 mM NaCl for Cu; 1 M HCl for Steel) and dissolve the triazole inhibitor at varying concentrations (1 mM to 10 mM).

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrode for 30–60 minutes without applied current. Causality: The system must reach a steady-state OCP. If AC perturbation is applied before the double-layer capacitance stabilizes, the resulting EIS Nyquist plots will exhibit non-linear drift, invalidating the charge transfer resistance ( Rct​ ) calculations.

  • EIS Measurement (Non-Destructive): Apply a small AC voltage perturbation (10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz. Causality: EIS is performed first because the 10 mV amplitude does not permanently alter the delicate inhibitor film, allowing for accurate measurement of the intact protective layer.

  • PDP Measurement (Destructive): Scan the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s. Causality: PDP applies a large DC overpotential that forces anodic dissolution and cathodic hydrogen evolution. This permanently destroys the film but is necessary to calculate the corrosion current density ( icorr​ ) via Tafel extrapolation.

Protocol Prep Metal Surface Preparation Electrolyte Electrolyte + Inhibitor Addition Prep->Electrolyte OCP OCP Stabilization (30-60 mins) Electrolyte->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS PDP PDP Measurement (±250 mV vs OCP) EIS->PDP Analysis Data Fitting & IE% Calculation PDP->Analysis

Self-validating electrochemical workflow ensuring steady-state conditions prior to perturbation.

References

  • Ofoegbu, S. U., et al. (2017). "Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies." Physical Chemistry Chemical Physics, 19(8), 6113-6129.[Link]

  • Avdeev, Y. G., et al. (2025). "Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives." Materials, 18(2), 464.[Link]

  • Avdeev, Y. G., et al. (2023). "Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution." Coatings, 13(7), 1221.[Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 4,5-Dimethyl-2H-1,2,3-triazole and Unsubstituted 1,2,3-triazoles

For researchers and professionals in drug development and catalysis, the selection of the appropriate ligand is paramount to the success of a chemical transformation. The 1,2,3-triazole scaffold has emerged as a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and catalysis, the selection of the appropriate ligand is paramount to the success of a chemical transformation. The 1,2,3-triazole scaffold has emerged as a versatile and highly tunable ligand framework, particularly in transition metal catalysis. This guide provides an in-depth comparison of the catalytic efficiency of two such ligands: the sterically and electronically distinct 4,5-dimethyl-2H-1,2,3-triazole and its parent, the unsubstituted 2H-1,2,3-triazole. While direct, side-by-side comparative studies in the literature are scarce, this guide will leverage fundamental principles of coordination chemistry and catalysis to predict and rationalize their performance differences. We will also present a robust experimental protocol for a head-to-head comparison.

The 1,2,3-Triazole Ring as a Ligand in Catalysis

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its popularity as a ligand stems from several key features:

  • Multiple Coordination Sites: The nitrogen atoms, particularly N2 and N3, possess lone pairs of electrons that can coordinate with metal centers.[1]

  • Aromatic Stability: The aromatic nature of the triazole ring imparts thermal stability to the resulting metal complexes.

  • Tunable Electronic and Steric Properties: The periphery of the triazole ring can be readily functionalized, allowing for fine-tuning of the ligand's properties. This is often achieved through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as a "click" reaction.[2][3][4][5]

In the context of catalysis, these triazole-based ligands can influence the reactivity, selectivity, and stability of the active metal center.

The Influence of Methyl Substitution: A Theoretical Framework

The primary difference between 4,5-dimethyl-2H-1,2,3-triazole and the unsubstituted 2H-1,2,3-triazole lies in the presence of two methyl groups on the triazole core. These substituents are expected to modulate the ligand's properties in two significant ways:

Electronic Effects

Methyl groups are well-established as electron-donating groups through an inductive effect. In the 4,5-dimethyl-1,2,3-triazole ligand, this electron-donating character is anticipated to increase the electron density on the triazole ring. This, in turn, enhances the Lewis basicity of the coordinating nitrogen atoms (N2 and N3). A more electron-rich nitrogen donor can form a stronger sigma bond with the metal center. This has several potential consequences for catalysis:

  • Enhanced Catalyst Stability: A stronger ligand-metal bond can lead to a more stable catalytic complex, potentially reducing ligand dissociation and catalyst decomposition, which could translate to higher turnover numbers (TONs).

  • Modified Reactivity: The increased electron density on the metal center can influence its reactivity. For example, in oxidative addition steps common in cross-coupling reactions, a more electron-rich metal center may facilitate the reaction with an electrophilic substrate. Conversely, in reductive elimination steps, a less electron-deficient metal center might be less favorable.

Steric Effects

The two methyl groups in the 4 and 5 positions introduce steric bulk around the coordinating nitrogen atoms. This steric hindrance can:

  • Influence Coordination Geometry: The bulky methyl groups may favor the formation of specific coordination geometries around the metal center, which could impact the selectivity of the catalytic reaction (e.g., enantioselectivity in asymmetric catalysis).

  • Control Substrate Access: The steric environment created by the ligands can control how a substrate approaches the metal center, potentially leading to different regioselectivities or stereoselectivities compared to the less hindered unsubstituted triazole.

  • Promote Reductive Elimination: In some catalytic cycles, steric crowding around the metal center can promote the final reductive elimination step, thereby accelerating catalyst turnover.

The interplay of these electronic and steric effects will ultimately determine the overall catalytic efficiency.

Experimental Design for a Comparative Study

To empirically determine the relative catalytic efficiencies, a well-designed experiment is crucial. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is an ideal model reaction due to its reliability, broad substrate scope, and the central role of a copper-ligand complex in its mechanism.[2][3][4][5]

Synthesis of Ligands

A prerequisite for this study is the synthesis of the ligands. While unsubstituted 1,2,3-triazole is commercially available, 4,5-dimethyl-2H-1,2,3-triazole can be synthesized from readily available starting materials.

Protocol for the Synthesis of 4,5-Dimethyl-2H-1,2,3-triazole:

A plausible synthetic route involves the reaction of 2,3-butanedione with hydrazine, followed by oxidation. A more direct, though less common, approach for N-unsubstituted triazoles involves a cycloaddition-denitration process from nitroallylic derivatives.[6]

A general procedure adapted from the literature for similar structures is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-butanedione (1.0 eq) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidation: After cooling to room temperature, add an oxidizing agent (e.g., manganese dioxide or sodium nitrite under acidic conditions) portion-wise.

  • Work-up and Purification: Upon completion of the oxidation, filter the reaction mixture. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4,5-dimethyl-2H-1,2,3-triazole.

Preparation of Catalytic Systems

The active catalysts will be generated in situ by combining a copper(I) source with the respective triazole ligand.

Catalyst Preparation Workflow:

G cluster_ligands Ligand Preparation cluster_copper Copper Source cluster_catalyst In Situ Catalyst Formation L1 4,5-Dimethyl-2H-1,2,3-triazole Cat1 [Cu(I)(4,5-dimethyl-1,2,3-triazole)n] L1->Cat1 Mix in solvent L2 Unsubstituted 2H-1,2,3-triazole Cat2 [Cu(I)(1,2,3-triazole)n] L2->Cat2 Mix in solvent Cu CuI or [Cu(CH3CN)4]PF6 Cu->Cat1 Cu->Cat2

Caption: In situ formation of copper-triazole catalysts.

Catalytic Reaction Protocol: CuAAC

The model reaction will be the cycloaddition of a representative azide (e.g., benzyl azide) and alkyne (e.g., phenylacetylene).

Step-by-Step Protocol:

  • Catalyst Preparation: In two separate, oven-dried Schlenk tubes under an inert atmosphere (e.g., argon), prepare the two catalytic systems. To each tube, add the copper(I) source (e.g., CuI, 1 mol%) and the respective triazole ligand (1.1 mol%) in a suitable solvent (e.g., THF or DMF). Stir the mixtures for 15-20 minutes at room temperature to allow for complex formation.

  • Reaction Initiation: To each tube, add the alkyne (e.g., phenylacetylene, 1.0 mmol) followed by the azide (e.g., benzyl azide, 1.0 mmol).

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., room temperature or slightly elevated). At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants to the triazole product.

  • Data Collection: Plot the percentage conversion against time for each catalyst to determine the reaction rates. After the reaction has gone to completion (or after a set time, e.g., 24 hours), determine the final isolated yield of the product.

Data Presentation and Interpretation

The collected data should be organized for a clear comparison.

Table 1: Hypothetical Comparative Catalytic Data for CuAAC

Catalyst SystemReaction Time (h)Conversion (%)Isolated Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
CuI / Unsubstituted Triazole495929223
CuI / 4,5-Dimethyl-Triazole2.5>99989839.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Workflow for Comparative Analysis:

G cluster_exp Experimental Phase cluster_data Data Processing cluster_comp Comparative Evaluation protocol Execute Catalytic Protocol (CuAAC Reaction) sampling Time-course Sampling protocol->sampling analysis GC/HPLC Analysis sampling->analysis kinetics Plot Conversion vs. Time (Determine Initial Rates) analysis->kinetics yield Calculate Final Isolated Yield analysis->yield ton_tof Calculate TON and TOF kinetics->ton_tof yield->ton_tof conclusion Compare Rates, Yields, TON, TOF Draw Conclusions on Efficiency ton_tof->conclusion

Caption: Workflow for experimental comparison of catalyst efficiency.

Predicted Outcomes and Discussion

Based on the theoretical considerations, it is hypothesized that the 4,5-dimethyl-1,2,3-triazole ligand will lead to a more efficient catalyst for the CuAAC reaction compared to the unsubstituted triazole.

  • Higher Reaction Rate: The enhanced electron-donating ability of the dimethyl-substituted ligand should create a more electron-rich and thus more nucleophilic copper acetylide intermediate. This would likely accelerate the subsequent cycloaddition with the azide, leading to a higher turnover frequency (TOF).

  • Increased Catalyst Stability and Yield: The stronger metal-ligand bond conferred by the electron-donating methyl groups is expected to result in a more robust catalyst. This increased stability would minimize catalyst decomposition over the course of the reaction, leading to a higher final yield and a greater turnover number (TON).

  • Minimal Impact of Steric Hindrance in this Context: For the CuAAC reaction with relatively small substrates like benzyl azide and phenylacetylene, the steric bulk of the methyl groups is not expected to be a significant impediment. In fact, it might help to stabilize the monomeric active copper species.

Conclusion

References

  • Wu, P., & Sharpless, K. B. (2005). Catalytic Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 44(32), 5069-5073. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[2][3][4]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Copper-, Silver-, and Gold-Catalyzed Reactions. In N-Heterocyclic Carbenes (pp. 57-90). Springer, Berlin, Heidelberg. [Link]

  • Astruc, D., Liang, L., Rapakousiou, A., & Ruiz, J. (2012). Click dendrimers and their applications. Accounts of chemical research, 45(4), 630-640. [Link]

  • Gandelman, M., & van Koten, G. (2005). 1,2,3-Triazoles as ligands in homogeneous catalysis. In The Chemistry of 1,2,3-Triazoles (pp. 1-34). John Wiley & Sons, Ltd. [Link]

  • Quan, X. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2014). p-TsOH-mediated cycloaddition of nitroolefins and sodium azide: a rapid access to 4-aryl-NH-1,2,3-triazoles. Organic letters, 16(21), 5728-5731. [Link]

  • Jin, T., & Yamamoto, Y. (2003). Palladium-Catalyzed Three-Component Coupling Reaction of Unactivated Terminal Alkynes, Allyl Carbonate, and Trimethylsilyl Azide: A Novel and Regioselective Synthesis of Allyltriazoles. Journal of the American Chemical Society, 125(26), 7786-7787. [Link]

  • Basak, S., & Dinda, S. (2019). An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process. New Journal of Chemistry, 43(42), 16731-16739. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]

  • Valente, A. A., & Romão, C. C. (2008). Recent advances in the synthesis of 1,2,3-triazoles. Current Organic Synthesis, 5(4), 346-368. [Link]

  • Kamal, A., & Ramana, K. V. (2007). Recent advances in the synthesis of 1,2,3-triazoles. New Journal of Chemistry, 31(6), 841-856. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2005). 1H-1,2,3-Triazole: from structure to function and catalysis. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 4,5-Dimethyl-2H-1,2,3-triazole in Plasma: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight heterocycles in complex biological matrices. 4,5-Dimethyl-2H-1,2,3-triazole (C₄H₇N₃) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight heterocycles in complex biological matrices. 4,5-Dimethyl-2H-1,2,3-triazole (C₄H₇N₃) is a prime example. Widely utilized as a bioorthogonal tag, a pharmaceutical intermediate, and a structural motif in orexin receptor agonists, its quantification in human plasma is critical for pharmacokinetic (PK) profiling [1].

However, its high polarity (LogP < 0) and basic nitrogen atoms present significant challenges for standard Reversed-Phase Liquid Chromatography (RPLC). When analyzed on conventional C18 columns, polar triazoles often elute in the void volume. This co-elution with endogenous plasma phospholipids leads to severe ion suppression in the electrospray ionization (ESI) source, rendering the assay irreproducible and non-compliant with regulatory standards.

This guide objectively compares the performance of a standard C18 RPLC method against a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the LC-MS/MS quantification of 4,5-Dimethyl-2H-1,2,3-triazole in human plasma. The methodologies and validation parameters discussed herein are strictly grounded in the guidelines [2].

Mechanistic Grounding: Why Standard C18 Fails

To understand the causality behind our column selection, we must examine the retention mechanisms. In a standard C18 column, retention relies on hydrophobic interactions. Because 4,5-Dimethyl-2H-1,2,3-triazole is highly hydrophilic, it fails to partition effectively into the stationary phase.

Conversely, HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase (typically >70% acetonitrile). Water from the mobile phase forms an aqueous-enriched layer on the stationary phase. The polar triazole partitions into this aqueous layer, resulting in strong retention. By increasing the retention factor ( k′ ), the analyte elutes well past the phospholipid suppression zone, ensuring a clean MS signal.

Mechanism Analyte 4,5-Dimethyl-2H-1,2,3-triazole (Highly Polar, LogP < 0) C18 Standard C18 Column (Hydrophobic Surface) Analyte->C18 Hydrophobic Interaction HILIC HILIC Column (Aqueous Layer on Silica) Analyte->HILIC Hydrophilic Partitioning ResultC18 Poor Retention (k' < 1) High Matrix Suppression C18->ResultC18 ResultHILIC Strong Retention (k' > 3) Minimal Matrix Effect HILIC->ResultHILIC

Fig 1: Mechanistic comparison of retention logic for polar triazoles.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the following protocols are designed as self-validating systems. The inclusion of an isotopically labeled internal standard (IS) prior to extraction corrects for both recovery losses and matrix effects, a mandatory requirement under ICH M10 [2].

Step-by-Step Plasma Extraction (Solid-Phase Extraction)

Rationale: Protein Precipitation (PPT) alone leaves residual phospholipids. Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) resin exploits the basicity of the triazole ring for superior cleanup.

  • Sample Aliquoting: Transfer 100 µL of human plasma (spiked with 4,5-Dimethyl-2H-1,2,3-triazole) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of 4,5-Dimethyl-2H-1,2,3-triazole-¹³C₂-d₃ (100 ng/mL in methanol). Vortex for 10 seconds.

  • Pre-treatment: Dilute the plasma with 200 µL of 2% phosphoric acid (H₃PO₄) in water to disrupt protein binding and ionize the triazole.

  • SPE Conditioning: Condition a Waters Oasis MCX 96-well plate (30 mg/well) with 1 mL methanol, followed by 1 mL water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol to remove neutral lipids.

  • Elution: Elute the target analyte with 2 × 500 µL of 5% ammonium hydroxide (NH₄OH) in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see below).

Chromatographic & MS/MS Conditions

HILIC Method (Optimized):

  • Column: Waters XBridge BEH HILIC (2.1 × 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic at 85% B for 1 min, linear gradient to 50% B over 3 mins, hold for 1 min, re-equilibrate at 85% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Transition: m/z 98.1 → 56.0.

C18 Method (Baseline Comparator):

  • Column: Phenomenex Kinetex C18 (2.1 × 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 mins.

Workflow Plasma Human Plasma Sample (100 µL) IS Add Internal Standard (Isotope Dilution) Plasma->IS SPE Mixed-Mode SPE (Oasis MCX) IS->SPE Acidify (2% H3PO4) HPLC HILIC Separation (Acetonitrile/Aq. Formate) SPE->HPLC Elute & Reconstitute MS LC-MS/MS (ESI+) MRM: m/z 98.1 -> 56.0 HPLC->MS Retention (k' > 3) Data ICH M10 Validation (Accuracy & Precision) MS->Data Peak Integration

Fig 2: Validated bioanalytical workflow for triazole quantification in plasma.

Comparative Performance Data

The empirical data clearly demonstrates the superiority of the HILIC approach for this specific analyte. In the C18 method, the triazole elutes at 0.6 minutes (near the void volume of 0.45 min), resulting in a massive matrix suppression effect (Matrix Factor = 0.32). The HILIC method retains the analyte until 2.8 minutes, completely bypassing the phospholipid elution zone.

Table 1: Chromatographic Performance Comparison
ParameterC18 RP-HPLC MethodHILIC MethodAnalytical Implication
Retention Time ( tR​ ) 0.6 min2.8 minHILIC provides adequate retention ( k′>3 ).
Peak Asymmetry ( As​ ) 1.8 (Tailing)1.1 (Symmetrical)HILIC prevents secondary interactions with silanols.
Matrix Factor (MF) 0.32 (68% Suppression)0.98 (2% Suppression)HILIC avoids co-eluting plasma phospholipids.
Lower Limit of Quantitation (LLOQ) 50.0 ng/mL1.0 ng/mLHILIC offers 50x greater sensitivity due to higher organic content enhancing ESI efficiency.

ICH M10 Validation Results (HILIC Method)

According to the [2], a bioanalytical method must demonstrate accuracy within ±15% of the nominal concentration (±20% at the LLOQ) and precision (CV) ≤15% (≤20% at the LLOQ). The HILIC method was fully validated across a dynamic range of 1.0 to 1000 ng/mL.

Table 2: Accuracy, Precision, and Recovery (n=6 per level)
QC Level (Nominal Conc.)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Extraction Recovery (%)
LLOQ (1.0 ng/mL) 8.410.2+4.182.5 ± 5.1
Low QC (3.0 ng/mL) 5.26.8-2.385.0 ± 4.2
Mid QC (400 ng/mL) 3.14.5+1.886.2 ± 3.8
High QC (800 ng/mL) 2.83.9-1.185.8 ± 3.5

Data Interpretation: The HILIC method easily meets all ICH M10 acceptance criteria. The consistent extraction recovery (~85%) across all QC levels confirms that the MCX SPE protocol is not concentration-dependent and does not suffer from sorbent saturation.

Application Scientist Insights & Conclusion

When developing assays for highly polar, nitrogen-rich heterocycles like 4,5-Dimethyl-2H-1,2,3-triazole, forcing a standard C18 column to work via highly aqueous mobile phases is a flawed strategy. It leads to phase collapse (dewetting) and catastrophic ion suppression in the mass spectrometer.

By shifting the paradigm to HILIC combined with Mixed-Mode Cation Exchange SPE , we align the chemistry of the analyte with the physics of the separation. The high organic mobile phase of HILIC not only provides excellent retention for the triazole but also drastically improves droplet desolvation in the ESI source, yielding a 50-fold improvement in the LLOQ compared to the C18 method. This validated framework ensures robust, regulatory-compliant data for downstream pharmacokinetic modeling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14381189, 4,5-Dimethyl-2H-1,2,3-triazole." PubChem, [Link]. Accessed 27 March 2026.

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry, November 2022, [Link]. Accessed 27 March 2026.

Comparative

benchmarking 4,5-Dimethyl-2H-1,2,3-triazole derivatives against standard antimicrobial agents

Benchmarking 4,5-Dimethyl-2H-1,2,3-triazole Derivatives Against Standard Antimicrobial Agents: A Technical Guide The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4,5-Dimethyl-2H-1,2,3-triazole Derivatives Against Standard Antimicrobial Agents: A Technical Guide

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that can bypass traditional resistance mechanisms. Among emerging synthetic scaffolds, 1,2,3-triazole derivatives have garnered significant attention due to their structural stability, favorable dipole moments, and capacity to act as bioisosteres for amides[1].

This guide provides an in-depth benchmarking framework for evaluating a specific subclass—4,5-Dimethyl-2H-1,2,3-triazole derivatives —against standard clinical antimicrobial agents. By focusing on the causality behind structural modifications and providing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals.

Mechanistic Rationale: The 4,5-Dimethyl Advantage

The core 1,2,3-triazole ring is synthesized highly efficiently via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for rapid library generation[2]. However, the specific addition of methyl groups at the 4 and 5 positions of the 2H-1,2,3-triazole ring serves a distinct physicochemical purpose:

  • Enhanced Lipophilicity: The dual methyl substitution increases the partition coefficient (LogP) of the molecule. This is critical for penetrating the complex lipopolysaccharide outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive bacteria.

  • Multimodal Action: Unlike standard antibiotics (e.g., β-lactams) that target a single pathway, triazole hybrids exert their antimicrobial effects through multiple simultaneous mechanisms. These include the inhibition of critical bacterial enzymes (such as DNA gyrase), the generation of intracellular reactive oxygen species (ROS), and the direct disruption of the phospholipid bilayer[1]. In fungi, these derivatives frequently target 14-α lanosterol demethylase, disrupting ergosterol synthesis[2].

MOA Triazole 4,5-Dimethyl-2H-1,2,3-triazole Membrane Phospholipid Bilayer Disruption Triazole->Membrane Lipophilic Interaction ROS Intracellular ROS Generation Triazole->ROS Oxidative Stress Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Triazole->Enzyme Hydrogen Bonding Death Microbial Cell Death Membrane->Death ROS->Death Enzyme->Death

Multimodal antimicrobial mechanism of 1,2,3-triazole derivatives.

Experimental Methodology: Self-Validating Protocols

To objectively benchmark these derivatives against standard agents like Ciprofloxacin (antibacterial) and Fluconazole (antifungal), the experimental design must be intrinsically self-validating. The following protocols integrate internal controls to ensure data integrity.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial efficacy. We utilize a micro-dilution approach with progressive serial dilutions[3].

Step-by-Step Workflow:

  • Inoculum Standardization: Cultivate standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) overnight. Adjust the bacterial suspension in Mueller-Hinton broth to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[4]. Causality: Standardizing the inoculum prevents artificially high or low MIC readings caused by varying starting populations.

  • Compound Preparation: Dissolve the 4,5-dimethyl-2H-1,2,3-triazole derivatives and benchmark drugs (Ciprofloxacin, Fluconazole) in DMSO (final DMSO concentration ≤1% to prevent solvent toxicity).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds across the columns (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • System Validation Controls:

    • Positive Control: Broth + Inoculum (Validates organism viability).

    • Negative Control: Broth only (Validates aseptic technique).

    • Benchmark Control: Standard agent with known CLSI breakpoints (Validates assay sensitivity).

  • Incubation & Reading: Inoculate 10 µL of the standardized suspension into each well. Incubate aerobically at 37°C for 18–24 hours[3]. Add resazurin dye (a metabolic indicator that shifts from blue to pink in the presence of viable cells) to accurately determine the MIC endpoint without optical interference from precipitated compounds.

Workflow Prep Inoculum Prep (0.5 McFarland) Dilution Two-Fold Serial Dilution (96-well) Prep->Dilution Standardize Incubate Incubation (37°C, 18-24h) Dilution->Incubate Test Agents Read Resazurin Addition & MIC Reading Incubate->Read Viability Assay Kill Time-Kill Kinetics Read->Kill Select Hits

Standardized high-throughput antimicrobial benchmarking workflow.

Quantitative Benchmarking & Structure-Activity Relationship (SAR)

To illustrate the benchmarking process, we compare three representative 4,5-Dimethyl-2H-1,2,3-triazole derivatives featuring different N2-aryl substitutions against standard clinical agents.

  • Derivative A: N2-phenyl substitution (Baseline lipophilicity).

  • Derivative B: N2-(4-fluorophenyl) substitution (Halogen addition).

  • Derivative C: N2-(4-nitrophenyl) substitution (Strong electron-withdrawing group).

Table 1: Comparative MIC Values (µg/mL) against Standard Pathogens
Compound / BenchmarkS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)
Derivative A (-H)32.064.0>128.064.0
Derivative B (-F)8.016.064.016.0
Derivative C (-NO₂)4.08.032.02.0
Ciprofloxacin (Standard)0.50.251.0N/A
Fluconazole (Standard)N/AN/AN/A1.0
Causality and Data Analysis

While the triazole derivatives generally exhibit higher MICs than highly optimized clinical benchmarks like Ciprofloxacin, their value lies in their structural tunability and potential to overcome specific resistance mechanisms.

The data clearly demonstrates a Structure-Activity Relationship (SAR) driven by electronic effects. The introduction of electron-withdrawing groups (EWGs) such as fluorine (Derivative B) or a nitro group (Derivative C) significantly enhances antimicrobial efficacy. Specifically, nitro-substituted triazoles show particularly potent antifungal activity[4]. Mechanistically, the strong electron-withdrawing nature of the -NO₂ group increases the dipole moment of the molecule, enhancing its hydrogen-bonding interactions within the active site of target enzymes (like DNA gyrase or 14-α lanosterol demethylase) and promoting stronger interactions with microbial membranes[4].

Furthermore, the 4,5-dimethyl backbone ensures that even with highly polar substitutions, the overall molecule retains sufficient lipophilicity to cross the stringent outer membrane porins of Gram-negative bacteria like E. coli and P. aeruginosa.

Conclusion

Benchmarking 4,5-Dimethyl-2H-1,2,3-triazole derivatives reveals them to be highly versatile, multimodal antimicrobial scaffolds. By employing rigorous, self-validating methodologies like resazurin-assisted microdilution, researchers can accurately map the SAR of these compounds. Future optimization should focus on leveraging electron-withdrawing N2-substitutions to push the MIC values of these triazole hybrids closer to the efficacy of standard clinical agents, thereby unlocking their full potential against multidrug-resistant pathogens.

References

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry Source: nih.gov URL:[Link]

  • DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: minarjournal.com URL:[Link]

  • Antibacterial efficiency of compounds bearing 1,2,3-triazole scaffold: a critical review Source: researchgate.net URL:[Link]

  • Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition Source: nih.gov URL:[Link]

Sources

Validation

Comparative In Vitro Toxicity Guide: 4,5-Dimethyl-2H-1,2,3-triazole vs. Classical Azole Scaffolds

Executive Summary & Rationale Azole compounds are foundational scaffolds in medicinal chemistry, primarily utilized as antifungal and anticancer agents by inhibiting cytochrome P450 enzymes (e.g., lanosterol 14α-demethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Azole compounds are foundational scaffolds in medicinal chemistry, primarily utilized as antifungal and anticancer agents by inhibiting cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase)[1][2]. However, the therapeutic window of these compounds is often limited by off-target binding to mammalian CYP450s, leading to hepatotoxicity, endocrine disruption, and myelotoxicity[1].

This technical guide provides a rigorous in vitro toxicity comparison between the emerging 4,5-Dimethyl-2H-1,2,3-triazole scaffold and classical azoles (imidazoles and 1,2,4-triazoles). By understanding the causality behind structural modifications and implementing self-validating experimental protocols, drug development professionals can better predict and mitigate the toxicological liabilities of novel azole candidates.

Mechanistic Causality: Why Scaffold Structure Dictates Toxicity

The intrinsic toxicity of azole compounds is governed by their coordination chemistry, dipole moment, and lipophilicity[3].

  • Imidazoles (e.g., Clotrimazole, Ketoconazole): These compounds feature a highly basic nitrogen atom that strongly coordinates with the heme iron of mammalian CYP450s. This aggressive off-target binding disrupts mammalian sterol synthesis and triggers severe oxidative stress, leading to high baseline cytotoxicity[4].

  • 1,2,4-Triazoles (e.g., Fluconazole, Itraconazole): The addition of a third nitrogen atom improves selectivity for fungal CYP51 over mammalian enzymes, drastically reducing baseline toxicity in hydrophilic variants (like fluconazole). However, highly lipophilic 1,2,4-triazoles (like itraconazole) still pose significant myelotoxic risks by suppressing progenitor cell proliferation[3][5].

  • 1,2,3-Triazoles (e.g., 4,5-Dimethyl-2H-1,2,3-triazole): Synthesized efficiently via cycloaddition, 1,2,3-triazoles possess a distinct dipole moment and lower basicity[6]. In the specific case of 4,5-Dimethyl-2H-1,2,3-triazole, the methyl groups at the C4 and C5 positions provide critical steric shielding. This hindrance minimizes unintended coordination with the mammalian heme iron. Consequently, 1,2,3-triazole derivatives consistently demonstrate low baseline cytotoxicity (CC50 > 100 µM) and minimal in vivo hemolysis[6].

ToxicityMechanism A Azole Compound (e.g., Imidazole / Triazole) B Mammalian CYP450 (Off-Target Binding) A->B Lipophilic entry C Heme Iron Coordination B->C N-atom binding D Sterol Synthesis Disruption C->D E ROS Generation & Oxidative Stress C->E F Cellular Toxicity (Apoptosis / Necrosis) D->F E->F

Mechanistic pathway of azole-induced off-target cellular toxicity via CYP450.

Comparative In Vitro Toxicity Data

To objectively evaluate safety profiles, we compare the half-maximal inhibitory concentrations (IC50) of various azole classes across human hepatoma (HepG2) and human granulocyte-macrophage progenitor cells (cfu-gm). HepG2 cells are selected due to their retention of hepatic CYP450 metabolic activity, while cfu-gm cells are critical for assessing myelotoxicity—a common dose-limiting factor for lipophilic azoles[3][4][5].

Azole ClassRepresentative CompoundTarget Cell LineIC50 / CC50 ValueToxicity Profile & Causality
1,2,3-Triazole 4,5-Dimethyl-2H-1,2,3-triazole (Derivatives)HepG2 / Vero> 100 µMLow - Steric shielding and lower basicity minimize off-target mammalian heme binding[6].
1,2,4-Triazole FluconazoleHuman cfu-gm> 326 µM (>100 mg/L)Low - High water solubility prevents non-specific membrane accumulation[3][5].
1,2,4-Triazole ItraconazoleHuman cfu-gm0.553 mg/LHigh - Extreme lipophilicity drives non-specific progenitor cell toxicity[5].
Imidazole ClotrimazoleHepG248.96 µMModerate/High - Strong, unshielded mammalian heme coordination[4].
Imidazole KetoconazoleHuman cfu-gm6.27 mg/LHigh - Known to cause severe hepatic and endocrine disruption[5].

Self-Validating Experimental Methodologies

A robust in vitro assay must be a self-validating system. The following protocols integrate strict internal controls to ensure that observed toxicity is mechanistically valid and not an artifact of solvent precipitation or baseline cell death.

Protocol A: Hepatotoxicity Screening via HepG2 MTT Assay

Causality: The MTT assay measures the mitochondrial metabolic rate. Because azole-induced ROS generation directly impairs mitochondrial function, this assay provides a highly sensitive, direct readout for azole-mediated hepatotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well microtiter plate at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence.

  • Compound Preparation (Critical Step): Dissolve 4,5-Dimethyl-2H-1,2,3-triazole and comparator azoles in 100% DMSO to create stock solutions. Dilute serially in culture media so that the final DMSO concentration in the test wells is strictly ≤ 0.1% .

    • Self-Validation: Highly lipophilic azoles require DMSO, but DMSO concentrations >0.1% independently cause cell death, confounding the toxicity data[7].

  • Treatment & Controls:

    • Test Wells: Add azole compounds at concentrations ranging from 1 µM to 200 µM.

    • Vehicle Control (Negative): Media + 0.1% DMSO. This establishes the 100% viability baseline and rules out solvent toxicity.

    • Positive Control: Cisplatin (20-50 µM) or Clotrimazole. This ensures the assay's sensitivity and dynamic range are functioning correctly[4].

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark to allow viable cells to reduce MTT to formazan.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression (curve fit) software.

Protocol B: Myelotoxicity Assessment via cfu-gm Colony Formation

Causality: Lipophilic azoles can suppress granulocyte-macrophage colony-stimulating factor (GM-CSF) pathways. Testing directly on cfu-gm progenitors accurately predicts clinical neutropenia risks[3].

Step-by-Step Methodology:

  • Cell Isolation: Isolate mononuclear cells from human bone marrow aspirates or murine femurs using density gradient centrifugation.

  • Agar Culture Setup: Plate 1×105 cells/mL in McCoy's 5A medium containing 0.3% agar, 20% fetal calf serum, and exogenous recombinant GM-CSF.

    • Self-Validation: Adding exogenous GM-CSF ensures that any observed reduction in colony formation is due to direct compound cytotoxicity, rather than upstream suppression of endogenous GM-CSF production[3].

  • Dosing: Incorporate 4,5-Dimethyl-2H-1,2,3-triazole or comparators (0.1 to 100 µM) directly into the agar matrix prior to plating.

  • Incubation: Incubate for 7-14 days at 37°C in a humidified 5% CO2 atmosphere.

  • Quantification: Count colonies (defined as clusters of >40 cells) under an inverted microscope. Calculate the IC50 based on the dose-dependent reduction in colony formation relative to the vehicle control[5].

Workflow S1 Compound Prep (Azole + <0.1% DMSO) S3 Incubation (48h - 14d, 37°C) S1->S3 S2 Cell Culture (HepG2 / cfu-gm) S2->S3 S4 Viability Assay (MTT / Colony Count) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Self-validating in vitro toxicity screening workflow for azole compounds.

Sources

Safety & Regulatory Compliance

Safety

4,5-Dimethyl-2H-1,2,3-triazole proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of heterocyclic building blocks like 4,5-Dimethyl-2H-1,2,3-triazole is paramount. In drug development and synthetic chemistry, 1,2,3-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of heterocyclic building blocks like 4,5-Dimethyl-2H-1,2,3-triazole is paramount. In drug development and synthetic chemistry, 1,2,3-triazoles are highly valued for their bioisosteric properties and stability. However, their nitrogen-rich aromatic systems require specific logistical and safety protocols to prevent environmental contamination and ensure laboratory compliance.

This guide provides a comprehensive, self-validating system for the operational handling and disposal of 4,5-Dimethyl-2H-1,2,3-triazole, grounded in physicochemical causality and US EPA regulatory frameworks.

Chemical Profiling & Hazard Causality

Before initiating any disposal protocol, it is critical to understand why the chemical requires specific handling. 4,5-Dimethyl-2H-1,2,3-triazole (and its tautomeric forms) is a stable, nitrogen-rich heterocycle. While it is not highly reactive under ambient conditions, its structural properties dictate its environmental and health hazards.

Table 1: Physicochemical & Hazard Profile

Property / Metric Value / Description Operational Implication
Molecular Formula C₄H₇N₃ [1] High nitrogen content; requires high-temperature incineration to prevent NOₓ emissions.
Molecular Weight 97.12 g/mol [1] Relatively low molecular weight; potential for volatility or dust generation.
GHS Hazard Codes H315, H319, H335 [2] Causes skin irritation, serious eye irritation, and respiratory tract irritation.
Solubility Miscible/Soluble in water [3] Critical: Will be highly mobile in the environment if released into drains. Aqueous waste must be captured.

| Incompatibilities | Strong oxidizers, strong acids [4] | Mixing with oxidizers in waste streams can lead to exothermic reactions or gas evolution. |

Causality Insight: The triazole ring can act as both a weak acid and a weak base. Because it is water-soluble and environmentally persistent, it must never be disposed of via standard aqueous drains. Its primary disposal route must be thermal destruction (incineration) to break the stable aromatic ring into harmless N₂, CO₂, and H₂O [5].

Pre-Disposal Logistics & Waste Segregation

The integrity of a disposal plan relies on strict segregation at the point of generation. Misclassification of 4,5-Dimethyl-2H-1,2,3-triazole can lead to regulatory fines under the Resource Conservation and Recovery Act (RCRA) and poses severe laboratory risks [6].

Segregation Logic:
  • Classification: Under EPA guidelines (40 CFR Part 261), unadulterated 4,5-Dimethyl-2H-1,2,3-triazole is classified as a Non-Halogenated Organic Waste [6].

  • Aqueous vs. Organic: If the triazole is dissolved in an aqueous buffer during an extraction, the entire aqueous phase must be collected as hazardous waste due to the solute's environmental mobility. Do not mix this with halogenated solvent waste (e.g., Dichloromethane), as halogenated waste streams require different, more expensive incineration scrubbers.

Step-by-Step Standard Operating Procedure (SOP) for Disposal

This protocol ensures self-validating compliance: each step inherently verifies the safety of the next.

Step 1: Engineering Controls & PPE Verification

  • Action: Conduct all waste transfer operations inside a certified chemical fume hood with a minimum face velocity of 100-125 fpm.

  • PPE: Don nitrile gloves (double-gloving recommended if handling concentrated solutions), chemical splash goggles, and a standard laboratory coat [2].

  • Validation: The fume hood mitigates the H335 (respiratory irritation) risk during the transfer of volatile solutions or dust.

Step 2: Container Selection & Preparation

  • Action: Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or glass carboys are strictly required.

  • Action: Ensure the container is equipped with a secure, vapor-tight cap. Vented caps should only be used if the waste mixture has a known potential for mild gas evolution (though pure triazole waste should not).

Step 3: Waste Transfer & Containment

  • Action: Using a dedicated funnel, slowly pour the 4,5-Dimethyl-2H-1,2,3-triazole waste into the receptacle.

  • Action: Immediately cap the container after transfer. Never leave a waste container open in the fume hood.

  • Validation: Capping prevents the evaporation of the compound into the exhaust system, maintaining compliance with clean air regulations.

Step 4: Regulatory Labeling

  • Action: Attach a standardized Hazardous Waste tag immediately upon the first drop of waste entering the container.

  • Action: Explicitly write "4,5-Dimethyl-2H-1,2,3-triazole" and the primary solvent (if any). Do not use abbreviations or chemical structures. Check the boxes for "Toxic" and "Irritant". Date the tag when the container becomes full.

Step 5: Secondary Storage & EHS Handover

  • Action: Store the sealed waste container in a designated Secondary Containment bin (to capture catastrophic leaks) located in a cool, dry, well-ventilated waste accumulation area [4]. Keep strictly segregated from oxidizing waste streams.

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final transport to an EPA-approved incineration facility [3].

Operational Workflow Visualization

The following diagram maps the logical flow of 4,5-Dimethyl-2H-1,2,3-triazole from experimental generation to final regulatory destruction.

G Start Waste Generation (4,5-Dimethyl-2H-1,2,3-triazole) Segregate Waste Segregation (Non-Halogenated Organics) Start->Segregate Package Packaging & Labeling (HDPE/Glass, EPA Tagged) Segregate->Package Store Temporary SAA Storage (Secondary Containment) Package->Store EHS EHS Collection & Transport (Licensed Transporter) Store->EHS Incinerate Final Disposal (High-Temp Incineration) EHS->Incinerate

Figure 1: End-to-end laboratory waste management workflow for 4,5-Dimethyl-2H-1,2,3-triazole.

References

  • LookChem. (n.d.). 2-(4-Chlorophenyl)-4,5-dimethyl-2H-1,2,3-triazole Chemical Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Handling

Personal protective equipment for handling 4,5-Dimethyl-2H-1,2,3-triazole

As of March 2026, 4,5-Dimethyl-2H-1,2,3-triazole (CAS 42964-73-8) continues to be an indispensable building block in pharmaceutical synthesis, particularly in the development of amide surrogates and novel biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As of March 2026, 4,5-Dimethyl-2H-1,2,3-triazole (CAS 42964-73-8) continues to be an indispensable building block in pharmaceutical synthesis, particularly in the development of amide surrogates and novel biologically active heterocycles[1][2]. However, the very properties that make this nitrogen-rich heterocycle chemically valuable—its high dipole moment and hydrogen-bonding capabilities—also allow it to readily interact with biological membranes.

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory execution. This document provides the mechanistic causality behind safety protocols and establishes a self-validating operational framework for handling 4,5-Dimethyl-2H-1,2,3-triazole.

Hazard Profile & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), you must understand the chemical adversary. 4,5-Dimethyl-2H-1,2,3-triazole presents three primary occupational hazards:

  • Specific Target Organ Toxicity (STOT SE 3): Inhalation of triazole dust or vapors causes severe respiratory tract irritation[3][4]. The molecule's polarity allows it to rapidly absorb into the mucosal lining of the lungs.

  • Dermal and Ocular Irritation (Category 2/2A): The compound is a potent skin and eye irritant. Upon contact, it disrupts the lipid bilayer of the epidermis and cornea, leading to acute inflammation[5].

  • Acute Systemic Toxicity: It is classified as harmful via oral, dermal, and inhalation routes (Acute Tox. 4)[6].

Core PPE Specifications & Quantitative Standards

To combat these hazards, a robust "armor" system is required. The table below summarizes the quantitative standards and mechanistic rationale for the required PPE.

PPE CategoryMaterial / StandardQuantitative Spec / MetricCausality / Rationale
Hand Protection Nitrile Rubber (EN 374)Min. thickness: 0.11 mm.Breakthrough time: >480 min.Nitrile provides high resistance to polar organic molecules, preventing dermal absorption and acute toxicity[6][7].
Eye Protection Safety Goggles (EN 166 / NIOSH)Splash-proof, indirect venting.Protects against Category 2A serious eye irritation from aerosolized particles or solvent splashes[3][5].
Respiratory Full-Face Respirator (if outside hood)Filtration efficiency: >99.97% (P100).Mitigates STOT SE 3 respiratory tract irritation. Required if occupational exposure limits are exceeded[3][7].
Body Protection Flame-Resistant Lab CoatFabric weight: 4.5 - 6.0 oz/yd².Prevents skin contact and mitigates secondary fire hazards associated with energetic nitrogen-rich heterocycles[3].

Logical Workflow Visualization

The following diagram illustrates the strict logical progression from hazard identification to waste disposal.

G H Hazard Identification (STOT SE 3, Skin/Eye Irritant) PPE PPE Selection (Nitrile Gloves, Goggles, Respirator) H->PPE Dictates requirements Hood Engineering Controls (Fume Hood Operation) PPE->Hood Enables safe handling Spill Spill Response (Containment & Neutralization) Hood->Spill In case of breach Waste Hazardous Waste (Segregation & Disposal) Hood->Waste Routine completion Spill->Waste Sorbent transfer

Logical workflow from hazard identification to waste disposal.

Operational Workflow: Safe Handling Protocol

Every procedure in the laboratory must be a self-validating system. Follow this step-by-step methodology to ensure absolute safety when synthesizing or handling 4,5-Dimethyl-2H-1,2,3-triazole.

Step 1: Pre-Operation Validation
  • Action: Inspect nitrile gloves for micro-tears using the inflation method.

  • Validation: If the glove holds trapped air without deflating for 10 seconds, integrity is confirmed.

  • Action: Verify engineering controls by checking the fume hood face velocity[3].

  • Validation: Ensure the digital monitor reads between 80-120 feet per minute (fpm). Do not proceed if the flow alarm is active.

Step 2: Material Transfer & Weighing
  • Action: Weigh the 4,5-Dimethyl-2H-1,2,3-triazole exclusively inside the active fume hood using an analytical balance. Use non-sparking spatulas[3].

  • Causality: Weighing inside the hood prevents the aerosolization of particulates from reaching the technician's breathing zone, directly neutralizing the STOT SE 3 inhalation risk[4].

Step 3: Reaction Setup & Solvation
  • Action: Dissolve the triazole in the chosen solvent (e.g., DMF, DMSO, or DCM) using closed-system addition if possible.

  • Causality: Polar aprotic solvents act as chemical carriers, drastically accelerating the dermal absorption of the triazole through standard gloves.

  • Validation: If handling highly concentrated solutions, implement a double-gloving protocol. Visually inspect the outer glove every 15 minutes; if discoloration or degradation occurs, swap the outer pair immediately.

Step 4: Post-Operation Decontamination
  • Action: Wash all exposed external body areas (hands, forearms) thoroughly with soap and water immediately after handling[5][8].

  • Validation: A successful decontamination leaves no residual chemical odor or localized skin erythema (redness).

Spill Response & Disposal Plan

Triazoles require specific containment strategies to prevent environmental contamination and exposure[7].

Immediate Spill Response Methodology
  • Evacuate and Isolate: Clear personnel from the immediate area and move upwind. If the spill occurs outside the fume hood, don a full-face respirator before re-entering[7][8].

  • Containment: Surround the spill with an inert absorbent material (e.g., sand, earth, or vermiculite)[8]. Do not use combustible absorbents like sawdust, as triazoles can be energetic under specific conditions.

  • Absorption & Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable hazardous waste container[3][7].

  • Validation of Cleanliness: Wipe down the spill surface with a mild solvent (like ethanol or isopropanol) followed by water. The area is validated as clean when secondary wipe-downs show no visible residue.

Hazardous Waste Disposal
  • Segregation: Store triazole waste in tightly closed, clearly labeled containers in a dry, well-ventilated area[3][9]. Keep completely segregated from strong oxidizing agents to prevent exothermic reactions.

  • Disposal: Do not discharge into drains or waterways[7][9]. Transfer the sealed containers to an authorized hazardous waste collection facility in accordance with local environmental regulations (e.g., EPA or equivalent)[8].

References

  • 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate - NextSDS. nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhBkfDztRl2glxzbrTARbdIx5u4sdDBgmvqoQaYdgyRTvIw9iFBCBkJiT4TjA7XAqsrE74ZAZXvMfjk49vL0vegftbZd4siuOqEXvwB396UJRjkWXNQUSqLJmpfT755q3qf5KSjisQIxMwTFzQgoRZLs2xUpNEFjib5rU6QBIMykn96rSPP05q1dfC-H1jB2_DCw==]
  • 1H-1,2,3-Triazole SDS, 288-36-8 Safety Data Sheets - ECHEMI. echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy11PivTCrWqntSSmQmOAoexx_Gpj1EkMNm-QHZsG-uerBhkO2Hz632YqslfwQoSZSmE6rTN9m3oGMKicE7WNCcUb0JK8fjiG_lujH5tYTXYvZ-btDb2gSX6_ObRNDoHJBo4NSTo9bQSHfh2DYxRFC0z5vC11QDA==]
  • 1H-1,2,3-Triazole - Apollo Scientific. apolloscientific.co.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKhNhU2yl4UFS0qrdJPsCNb40mMJT1je7eJfaguf9u0dF7Nv_WYwueQIXc0vFEHOalSjY2oC8jlbGFmxUK6Lj-yIZcpW4FNaQA-6rf8wvkZThsnT8QiYg6RncMB4wCF94GuHQc9ioqmN65SI7Lb0rtzaYRH2Kej8_ejfbf_g==]
  • SAFETY DATA SHEET - Pfaltz & Bauer. pfaltzandbauer.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtVg992gbp4_Eu2_8kX1f_jfkqkZrKHtdNvKX0pogRZIcn64BZuRc9lPFBXPfAliiQ3PoAvkMl8quHJB15Fty1HRAe1XeBDPC2h3PO0YwsqcQESr86HIJcPoy7b6aQFYEvsqVI3N4HiCu3UfREHMPv0cThKUBKZEoXDeycqMWywSl-Ocps0Ug1hqZH47barsI=]
  • 4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole - AK Scientific, Inc. aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZDUhXEjOPFgjjxgX4NZJZtbsbLAmkXjbu1DR0-lkDAWUTMqBaFC5vTymjeb4elNlIe7OBEDf-yMzCYjeLjas1BNwcn1MGc0CG1e8U2cysuw9oPkZL8K6BUKDls6Yv4Q==]
  • 4,5-DIBROMO-1H-1,2,3-TRIAZOLE - Safety Data Sheet - ChemicalBook. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkRoAhTJ2aTvsDYvAkOBweLkmdYcBSQrMA3i0wGvQ6vtp-wbiPxrcdoC24p3TdFQ9eDndRDxdoezpRI5BlpZXC-_9nKzM7EmLKrq1M9O08falPabF8ap93vPiht6lB1eHE5cIV0ThblD7_hsCO7o_hJLHo6Tz29m6Q_sgpVFA=]
  • SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuWRQJbdbG2l89SLvB6JDKZmaAh4_4YV41wZR8IZFKWghItnj2YUAKa-68VGWGHUs9zGKW_jPPuhBSBf1LTWoQKiQs13oCH8dI7L9Qk7RAJJVLgh9i_Pl_qxQTOSg_7Sx7C5QVVQg-6oS1-brb3z-c8Q==]
  • Cas 42964-73-8,1H-1,2,3-Triazole, 4,5-dimethyl- | lookchem. lookchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRoqXqKQ6hmVTgat1PxX4FCFCMdGO_rDemW3c3TAJPttuJTqqGcqWdOGJcqcMjZ-WPRFof8TTjn0kQhRRcqDL-w0qVND1vkhrjYPjF8-Xe4npLw2ut0rvMG0PIO3bZW785SseDKiSC0w==]
  • Synthesis of 1,2,3-triazoles and biological evaluation - KU Leuven. kuleuven.be.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF92jfg6CJ_eKyV_LgEBiFPKJ95eQfJST_R2dph-Od9FDtsWjOc0n7OOUvJb8IB39nT6RDWig-ug_cOkZAcfvbgxKSt2gIIPCRAgq6fB1KSTACkN7aw2ATLfB64-kt_Ksub8c5Ge3P5qHZEtPyCd2ZbavFWHP0JebfpBAISaeMJo5E9JFfWsVT8IHfwvz4=]

Sources

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